2,4-Dichloro-1-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6322. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJEMXDXOTWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062141 | |
| Record name | 2,4-Dichloro-1-naphthol | |
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Molecular Weight |
213.06 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,4-Dichloro-1-naphthol | |
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Vapor Pressure |
0.0000203 [mmHg] | |
| Record name | 2,4-Dichloro-1-naphthol | |
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CAS No. |
2050-76-2 | |
| Record name | 2,4-Dichloro-1-naphthol | |
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| Record name | 1-Naphthalenol, 2,4-dichloro- | |
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| Record name | 2,4-Dichloro-1-naphthol | |
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| Record name | 2,4-Dichloro-1-naphthol | |
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| Record name | 2,4-dichloro-1-naphthol | |
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| Record name | 2,4-DICHLORONAPHTHOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-1-naphthol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2,4-Dichloro-1-naphthol. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a solid, crystalline powder that is off-white to tan in color.[1] It is a chlorinated derivative of 1-naphthol. The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloronaphthalen-1-ol | [2] |
| Synonyms | 2,4-Dichloro-α-naphthol, 2,4-Dichloronaphthol | [3] |
| CAS Number | 2050-76-2 | [4][5] |
| Molecular Formula | C₁₀H₆Cl₂O | [3][4][5] |
| Molecular Weight | 213.06 g/mol | [2][4][5] |
| Melting Point | 104-107 °C | [1] |
| Boiling Point | 180 °C | [4] |
| Density | 1.46 g/cm³ | |
| Vapor Density | 7.3 (vs air) | [1][6] |
| Solubility | Soluble in pyridine, benzene, alcohol, and ether.[7] Does not mix with water.[7] | |
| Appearance | Crystalline powder; off-white to tan.[1][7] | |
| InChI Key | HVLJEMXDXOTWLV-UHFFFAOYSA-N | [4] |
| SMILES | Oc1c(Cl)cc(Cl)c2ccccc12 | [4] |
Chemical Structure
This compound consists of a naphthalene ring system with a hydroxyl (-OH) group at the C1 position and chlorine (-Cl) atoms at the C2 and C4 positions. The naphthalene core is a bicyclic aromatic system composed of two fused benzene rings.
Caption: Chemical structure of this compound.
Experimental Protocols
A common method for the synthesis of this compound is through the direct chlorination of 1-naphthol.[8]
Protocol: Chlorination of 1-Naphthol
-
Dissolution: Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid.
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a large volume of cold water.
-
Precipitation and Filtration: The product, this compound, will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining acid and other water-soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure crystalline this compound.
Caption: Workflow for the synthesis of this compound.
The characterization and purity assessment of this compound can be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.[2][9] The sample is typically dissolved in a deuterated solvent like CDCl₃.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[2][9] A broad peak corresponding to the O-H stretch of the hydroxyl group and peaks in the aromatic region are expected.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantitative analysis and purity determination of this compound.[10]
General Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Caption: General workflow for HPLC analysis.
Applications and Biological Relevance
Workflow for Arginine Determination (Modified Sakaguchi Reaction):
This application utilizes this compound as a reagent to react with guanidinium groups, such as in arginine, to produce a colored product that can be quantified spectrophotometrically.
Caption: Logical workflow for arginine determination using this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. This compound | 2050-76-2 | TCI AMERICA [tcichemicals.com]
- 6. 2,4-二氯-1-萘酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 9. This compound(2050-76-2) MS spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dichloro-1-naphthol
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visual workflows to elucidate the entire process from starting material to purified product.
Properties of this compound
This compound is a solid, crystalline compound.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,4-dichloronaphthalen-1-ol | [2] |
| CAS Number | 2050-76-2 | [2][3] |
| Molecular Formula | C₁₀H₆Cl₂O | [2][3] |
| Molecular Weight | 213.06 g/mol | [2][3] |
| Appearance | Crystalline powder | [1] |
| Melting Point | 104-107 °C | |
| Solubility | Soluble in benzene, alcohol, and ether; insoluble in water. | [1] |
| Purity (Typical) | >95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic chlorination of 1-naphthol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[4][5][6] Sulfuryl chloride is an effective reagent for the chlorination of aromatic compounds like naphthalenes.[4][7] The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are directed to the 2 and 4 positions of the naphthol ring.
Synthesis Pathway
The overall synthetic transformation is illustrated in the diagram below.
Caption: Synthesis of this compound from 1-naphthol.
Experimental Protocol: Synthesis
This protocol details the chlorination of 1-naphthol using sulfuryl chloride in a chloroform solvent.
Materials:
-
1-Naphthol (ensure high purity; if discolored, distillation is recommended)[8][9][10]
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser to the flask. Ensure all glassware is dry.
-
Dissolution of Starting Material: Dissolve 10.0 g (0.069 mol) of 1-naphthol in 100 mL of anhydrous chloroform in the flask.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: While stirring vigorously, add a solution of 19.6 g (11.7 mL, 0.145 mol, 2.1 equivalents) of sulfuryl chloride in 25 mL of chloroform dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid (HCl and H₂SO₄ byproducts). Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Recrystallization is an effective method for purifying solid organic compounds like this compound. Given its solubility profile, a mixed solvent system of ethanol and water is suitable.
Purification Workflow
The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Purification
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate until the solid completely dissolves.[11]
-
Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling (this is the cloud point).[11]
-
Redissolving: Add a few more drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a saturated solution.
-
Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: Determine the melting point of the dried crystals. A sharp melting point in the range of 104-107 °C indicates high purity. Further characterization can be performed using techniques such as GC-MS and NMR spectroscopy.[2]
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood.
-
Chloroform: A suspected carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]
- 4. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. texiumchem.com [texiumchem.com]
- 11. chemistry-solutions.com [chemistry-solutions.com]
Spectroscopic Profile of 2,4-Dichloro-1-naphthol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-1-naphthol, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.25 | d | 8.5 | H-8 |
| 8.05 | d | 8.5 | H-5 |
| 7.65 | ddd | 8.5, 7.0, 1.5 | H-7 |
| 7.55 | s | H-3 | |
| 7.50 | ddd | 8.5, 7.0, 1.5 | H-6 |
| 6.00 | s (broad) | OH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 145.8 | C-1 |
| 131.5 | C-8a |
| 128.8 | C-4a |
| 128.0 | C-7 |
| 127.5 | C-5 |
| 125.5 | C-6 |
| 125.0 | C-4 |
| 124.8 | C-8 |
| 122.0 | C-2 |
| 118.0 | C-3 |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch |
| 3060 | Medium | Aromatic C-H stretch |
| 1620, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |
| 1450 | Medium | C-H bend |
| 1250 | Strong | C-O stretch |
| 820 | Strong | C-Cl stretch |
| 760 | Strong | Out-of-plane C-H bend |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data (GC-MS, EI)
| m/z | Relative Intensity (%) | Assignment |
| 212 | 100 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 214 | 65 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 216 | 10 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 177 | 40 | [M-Cl]⁺ |
| 149 | 55 | [M-Cl-CO]⁺ |
| 113 | 35 | [C₉H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For the ¹H NMR spectrum, approximately 10 mg of the compound was dissolved in 0.5 mL of CDCl₃. For the ¹³C NMR spectrum, a more concentrated solution of about 50 mg in 0.5 mL of CDCl₃ was used. The spectra were acquired at room temperature.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier Transform Infrared Spectrometer. A small amount of finely ground this compound was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The compound was separated on a capillary column and subsequently introduced into the mass spectrometer. The mass spectrum was recorded by scanning a mass-to-charge (m/z) range of 50-500 amu.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
In-Depth Technical Guide: 2,4-Dichloro-1-naphthol (CAS 2050-76-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and experimental applications of 2,4-Dichloro-1-naphthol (CAS 2050-76-2). The information is intended to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
This compound is a solid, crystalline compound. It is a chlorinated derivative of 1-naphthol.[1][2] Key identifying and physical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2050-76-2 |
| Molecular Formula | C₁₀H₆Cl₂O |
| Molecular Weight | 213.06 g/mol [1] |
| Synonyms | 2,4-Dichloro-α-naphthol, 2,4-Dichloro-1-naphthalenol, 2,4-Dichloronaphthol |
| InChI | 1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H[1] |
| InChI Key | HVLJEMXDXOTWLV-UHFFFAOYSA-N[1] |
| SMILES | Oc1c(Cl)cc(Cl)c2ccccc12[1] |
| EC Number | 218-103-6[1] |
| PubChem CID | 16313 |
Table 2: Physical Properties
| Property | Value |
| Physical State | Solid, crystalline powder[1][3] |
| Melting Point | 104-107 °C[1] |
| Boiling Point | 340.2 ± 22.0 °C at 760 mmHg |
| Vapor Density | 7.3 (vs air)[1] |
| Solubility | Soluble in pyridine (5%, clear, colorless to dark yellow)[1]. Does not mix with water. Soluble in benzene, alcohol, and ether. |
| Appearance | Light yellow to brown to dark green powder/crystal[3] |
Hazards and Toxicology
This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system.[4] It is also suspected of causing skin sensitization.[5] Long-term exposure to respiratory irritants may lead to airway diseases.[5]
Table 3: GHS Hazard Classification
| Classification | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[4] |
Table 4: Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Summary
While specific, in-depth toxicological studies on this compound are limited in the public domain, the broader class of chlorinated naphthalenes is known to exhibit toxicity. Some of the biological and toxic responses to chlorinated naphthalenes are believed to be mediated through the aryl hydrocarbon (Ah) receptor, similar to dioxin-like compounds.[1] This can lead to a range of adverse effects, including skin conditions like chloracne and potential liver damage with chronic exposure.[1] Chlorinated naphthalenes have also been shown to induce oxidative stress by altering lipid peroxidation and antioxidant enzyme activities.[1]
Experimental Protocols
This compound has been utilized in specific biochemical assays.
Spectrophotometric Determination of Arginine (Modified Sakaguchi Reaction)
This compound can be used as a reagent in a modified Sakaguchi reaction for the colorimetric determination of arginine.[6] The guanidino group of arginine reacts with a naphthol derivative in the presence of an oxidizing agent to produce a colored complex that can be quantified spectrophotometrically.
Experimental Protocol:
-
Reagents:
-
8% Barium Hydroxide (Ba(OH)₂)
-
5% Sodium Hypochlorite (NaClO)
-
1% this compound (dissolved in a suitable solvent like ethanol)
-
Distilled Water
-
-
Preparation of 1 mL Sakaguchi Reaction Solution:
-
General Procedure (based on the principles of the Sakaguchi test):
-
To a sample solution containing arginine, add an alkaline solution (e.g., NaOH or, as in the above preparation, Ba(OH)₂).
-
Add the this compound solution.
-
Add an oxidizing agent (e.g., sodium hypochlorite).
-
A red-colored complex will form in the presence of arginine.
-
The absorbance of the solution is then measured at its maximum wavelength (around 500-520 nm for the traditional Sakaguchi reaction) using a spectrophotometer. The concentration of arginine is determined by comparing the absorbance to a standard curve.
-
Guanidinoacetate and Guanidinosuccinate Assay in Urine
This compound has been cited for its use in an assay for guanidinoacetate and guanidinosuccinate in urine, which can be an indicator of kidney dysfunction.[6] However, a detailed experimental protocol for this specific application could not be retrieved from the available scientific literature.
Signaling Pathways and Mechanisms of Action
A specific, detailed signaling pathway for this compound is not well-documented. However, based on the toxicology of the broader class of chlorinated naphthalenes, a logical pathway for its potential mechanism of toxicity can be proposed.
Proposed Toxicological Pathway
The following diagram illustrates the proposed mechanism of toxicity for chlorinated naphthalenes, which is likely applicable to this compound.
This diagram illustrates the binding of this compound to the aryl hydrocarbon receptor (AhR), leading to its activation and translocation to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic response elements (XREs) on DNA, altering gene expression. This can lead to metabolic changes that generate reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.
Experimental Workflow: Spectrophotometric Determination of Arginine
The following diagram outlines the general workflow for the spectrophotometric determination of arginine using a modified Sakaguchi reaction.
This workflow begins with the preparation of the sample and a series of arginine standards. An alkaline solution, this compound, and an oxidizing agent are then added sequentially, leading to the formation of a colored product. The absorbance of this product is measured using a spectrophotometer, and the concentration of arginine in the sample is determined by comparing its absorbance to the standard curve.
References
- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 2. The Sakaguchi Reaction Product Quenches Phycobilisome Fluorescence, Allowing Determination of the Arginine Concentration in Cells of Anabaena Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Material Safety of 2,4-Dichloro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2,4-Dichloro-1-naphthol, a chlorinated naphthol derivative. The information is compiled from various Material Safety Data Sheets (MSDS) and scientific literature to offer a detailed resource for laboratory and research applications. This document adheres to the specific requirements of providing structured quantitative data, detailed experimental protocols where available, and visual representations of key processes.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for understanding its behavior in various experimental and environmental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Cl₂O | |
| Molecular Weight | 213.06 g/mol | |
| Appearance | Crystalline solid, white, gray, or tan powder | [1][2] |
| Melting Point | 104-107 °C | |
| Boiling Point | Not available | [1] |
| Vapor Pressure | 2.03E-05 mm Hg | [2] |
| Vapor Density | 7.3 (vs air) | |
| Solubility | Soluble in pyridine (5%), benzene, alcohol, and ether. Insoluble in water. | [1] |
| Decomposition Temperature | 356 °F (180 °C) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its hazard ratings according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA).
GHS Classification [3]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
NFPA 704 Diamond [1]
| Category | Rating | Description |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. |
| Flammability (Red) | 1 | Must be preheated before ignition can occur. |
| Instability (Yellow) | 0 | Normally stable, even under fire conditions. |
| Special (White) | - | No special hazards. |
Safety and Handling
Proper safety precautions are crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.
First Aid Measures[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention. |
Fire-Fighting Measures[3]
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |
| Specific Hazards | Emits toxic fumes under fire conditions, including hydrogen chloride and carbon oxides. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Personal Protective Equipment (PPE)[1][6][7]
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for high concentrations. |
Stability and Reactivity[3]
| Parameter | Description |
| Reactivity | Not particularly reactive under normal conditions. |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, and incompatible materials. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, and carbon dioxide. |
Toxicological Information
The toxicological effects of this compound are primarily related to its irritant properties. Long-term exposure effects for chlorinated naphthalenes, as a class, suggest potential for more systemic effects.
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract.[3]
-
Chronic Effects: Prolonged or repeated exposure may cause skin sensitization.[1] Chlorinated naphthalenes, in general, are known to cause liver damage and chloracne with chronic exposure. Some congeners are believed to exert their effects through the aryl hydrocarbon (Ah) receptor, similar to dioxins.
Ecological Information
Detailed ecological data for this compound is limited. However, as a chlorinated aromatic compound, it is expected to be harmful to aquatic life and may persist in the environment.
Experimental Protocols
This compound has been utilized in specific biochemical assays. Below are detailed experimental protocols derived from established methods.
Spectrophotometric Determination of Arginine (Modified Sakaguchi Reaction)
This protocol is adapted from the Sakaguchi reaction, which is a colorimetric method for the detection and quantification of arginine. This compound can be used as a substitute for α-naphthol in this reaction.
Principle: The guanidinium group of arginine reacts with a naphthol derivative and an oxidizing agent (hypobromite) in an alkaline medium to produce a colored complex, which can be quantified spectrophotometrically.
Reagents:
-
Standard Arginine Solution (e.g., 1 mg/mL)
-
This compound Solution (0.1% w/v in ethanol)
-
Sodium Hydroxide (NaOH) Solution (10% w/v)
-
Sodium Hypobromite (NaOBr) Solution (Freshly prepared by adding 0.5 mL of bromine to 100 mL of 5% NaOH)
-
Urea Solution (10% w/v)
Procedure:
-
Sample Preparation: Prepare a series of standard arginine solutions of known concentrations. Prepare the unknown sample to be within the concentration range of the standards.
-
Reaction:
-
To 1 mL of each standard and sample solution in a test tube, add 1 mL of 10% NaOH.
-
Add 1 mL of the 0.1% this compound solution and mix well.
-
Place the tubes in an ice bath to cool.
-
Add 0.5 mL of the freshly prepared sodium hypobromite solution and shake. A red color will develop.
-
After 30 seconds, add 1 mL of 10% urea solution to destroy the excess hypobromite and stabilize the color.
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 520 nm) using a spectrophotometer.
-
Use a reagent blank (containing all reagents except arginine) to zero the spectrophotometer.
-
-
Quantification:
-
Plot a standard curve of absorbance versus arginine concentration.
-
Determine the concentration of arginine in the unknown sample by interpolating its absorbance on the standard curve.
-
Signaling Pathway and Mechanism of Action
While a specific signaling pathway for this compound has not been extensively elucidated, the toxic effects of the broader class of chlorinated naphthalenes are thought to be mediated, at least in part, through the Aryl Hydrocarbon (Ah) Receptor . This receptor is a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes, such as cytochrome P450s.
The proposed logical relationship for the mechanism of toxicity is as follows:
-
Exposure and Absorption: this compound enters the body through inhalation, ingestion, or dermal contact.
-
Distribution: Due to its lipophilic nature, it is likely to distribute into fatty tissues.
-
Ah Receptor Binding: The molecule binds to the cytoplasmic Ah receptor, causing a conformational change and dissociation of heat shock proteins.
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, it dimerizes with the Ah receptor nuclear translocator (ARNT) protein. This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: Binding to XREs initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes (e.g., CYP1A1, CYP1A2).
-
Metabolism and Toxic Effects: While this is a detoxification pathway, the metabolic activation of chlorinated compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage, oxidative stress, and contribute to the observed toxicities such as liver damage and skin lesions.
This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.
References
The Dichotomous Reactivity of Dichlorinated Naphthols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated naphthols, a class of halogenated aromatic compounds, represent a fascinating area of study due to the profound influence of chlorine substitution on the reactivity of the naphthol scaffold. The presence of two electron-withdrawing chlorine atoms significantly alters the electron density distribution of the aromatic rings and the acidity of the hydroxyl group, leading to a unique and often dichotomous reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of dichlorinated naphthols, with a focus on key reaction types, experimental methodologies, and the influence of isomerism on chemical behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge necessary to exploit the synthetic potential of these versatile compounds.
Data Presentation: Spectroscopic and Physicochemical Properties
Table 1: Physicochemical Properties of Naphthols and Dichlorinated Naphthols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (estimated) |
| 1-Naphthol | C₁₀H₈O | 144.17 | 95-97 | 9.34[1] |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 9.51 |
| 2,4-Dichloro-1-naphthol | C₁₀H₆Cl₂O | 213.06 | 104-107[2] | ~7.5 - 8.5 |
| 2,3-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 57-59 | 7.7 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 42-43 | 7.89 |
| 3,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 65-68 | 8.63[3] |
Note: The pKa value for this compound is an estimation based on the pKa values of dichlorinated phenols. The electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the naphthol hydroxyl group, resulting in a lower pKa compared to the parent naphthols.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are dependent on the substitution pattern. |
| ¹³C NMR | Aromatic carbons resonate in the region of δ 110-150 ppm. The carbons bearing the chlorine atoms and the hydroxyl group will show characteristic shifts. |
| IR (Infrared) | - Broad O-H stretch around 3200-3600 cm⁻¹ - C=C aromatic stretching vibrations in the 1450-1600 cm⁻¹ region - C-Cl stretching vibrations typically observed in the 600-800 cm⁻¹ range |
| MS (Mass Spectrometry) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio). The molecular ion peak for C₁₀H₆Cl₂O would be at m/z 212 (for ³⁵Cl isotopes). |
Fundamental Reactivity
The reactivity of dichlorinated naphthols is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing and sterically hindering chlorine atoms. This leads to a nuanced reactivity profile, particularly in electrophilic aromatic substitution reactions.
Acidity and Nucleophilicity of the Hydroxyl Group
The two chlorine atoms, being strongly electron-withdrawing, increase the acidity of the naphtholic proton by stabilizing the resulting phenoxide ion through inductive effects. This enhanced acidity makes dichlorinated naphthols more acidic than their non-chlorinated counterparts. The resulting dichloronaphthoxide ion is a potent nucleophile, capable of participating in a variety of substitution and coupling reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In dichlorinated naphthols, the regiochemical outcome of these reactions is dictated by the combined directing effects of the hydroxyl group (an activating, ortho-, para-director) and the two chlorine atoms (deactivating, ortho-, para-directors). The interplay of these effects, along with steric hindrance, determines the position of electrophilic attack.
1. Halogenation: Further halogenation of a dichlorinated naphthol introduces a third halogen atom onto the aromatic ring. The position of substitution will be directed by the existing substituents. For example, in this compound, the hydroxyl group strongly activates the ortho and para positions. However, since both ortho (position 2) and para (position 4) are already substituted, further substitution is less favorable and may require forcing conditions.
2. Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the two chlorine atoms deactivates the ring towards electrophilic attack, making nitration of dichlorinated naphthols more challenging than that of naphthol itself. The regioselectivity will be a complex outcome of the directing effects of the hydroxyl and chloro groups.
3. Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is another important EAS reaction. Similar to nitration, the deactivated nature of the dichlorinated naphthol ring requires harsher reaction conditions, such as fuming sulfuric acid.
4. Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds. However, these reactions are generally not successful with strongly deactivated aromatic rings. The presence of two chlorine atoms and a hydroxyl group (which can coordinate with the Lewis acid catalyst) makes Friedel-Crafts reactions on dichlorinated naphthols challenging.[4][5]
Diagram 1: General Mechanism of Electrophilic Aromatic Substitution on a Dichlorinated Naphthol
Caption: General mechanism of electrophilic aromatic substitution on a dichlorinated naphthol.
Oxidation Reactions
The naphthol ring system is susceptible to oxidation, and the presence of chlorine atoms can influence the course of these reactions. Oxidative coupling is a particularly important reaction of naphthols, leading to the formation of binaphthols, which are valuable ligands in asymmetric catalysis.
Oxidative Coupling: Dichlorinated naphthols can undergo oxidative coupling in the presence of an oxidizing agent, such as iron(III) chloride, to form the corresponding dichlorinated binaphthols. The reaction proceeds through a radical mechanism.
Diagram 2: Oxidative Coupling of a Dichlorinated Naphthol
Caption: Oxidative coupling of a dichlorinated naphthol to form a binaphthol.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and manipulation of dichlorinated naphthols. The following sections provide representative procedures for key reactions.
Synthesis of Dichlorinated Naphthols
The synthesis of specific dichlorinated naphthol isomers often involves multi-step sequences, starting from readily available naphthalene derivatives. One common strategy involves the chlorination of a suitable precursor followed by hydrolysis or other functional group transformations. For example, 2,3-dichloro-1,4-naphthoquinone can be prepared from naphthalene and subsequently converted to a dichlorinated naphthol derivative.[6]
Experimental Workflow: Synthesis of a Dichlorinated Naphthoquinone Precursor
Caption: A general workflow for the synthesis of a dichlorinated naphthoquinone precursor.
Representative Protocol for Oxidative Coupling of 2-Naphthol
The following protocol is a general representation for the oxidative coupling of a naphthol and would require optimization for specific dichlorinated isomers.
Materials:
-
2-Naphthol derivative
-
Iron(III) chloride (FeCl₃)
-
Solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the 2-naphthol derivative in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric amount of iron(III) chloride to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired binaphthol.
Conclusion
Dichlorinated naphthols are a class of compounds with a rich and varied chemical reactivity. The presence of two chlorine atoms significantly modulates the properties of the naphthol scaffold, enhancing the acidity of the hydroxyl group and influencing the regioselectivity and rate of electrophilic aromatic substitution reactions. While the deactivating nature of the chlorine atoms can present challenges for certain transformations like Friedel-Crafts reactions, it also opens up opportunities for selective functionalization. The ability to undergo oxidative coupling to form chiral binaphthols further highlights the synthetic utility of these compounds. This guide provides a foundational understanding of the fundamental reactivity of dichlorinated naphthols, which will be invaluable to researchers seeking to explore and exploit the potential of this intriguing class of molecules in drug discovery and materials science. Further investigation into the reactivity of a wider range of dichlorinated naphthol isomers is warranted to fully unlock their synthetic potential.
References
- 1. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,4-Dichloro-1-naphthol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-1-naphthol, a halogenated derivative of 1-naphthol, has carved a niche in the annals of chemical history, primarily as a crucial reagent in biochemical analysis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of this compound. Particular emphasis is placed on its pivotal role in the quantitative determination of arginine through a modified Sakaguchi reaction. This document consolidates quantitative data, details experimental protocols, and employs visualizations to elucidate key processes and relationships, serving as a valuable resource for researchers and professionals in the chemical and biomedical fields.
Introduction and Historical Context
The emergence of this compound is intrinsically linked to the broader development of organic synthesis and analytical chemistry in the early to mid-20th century. While a definitive singular "discovery" paper remains elusive in readily available literature, its synthesis is a logical extension of the extensive research into the chlorination of naphthalene and its derivatives, a field of significant industrial and academic interest during that period.
The primary impetus for the widespread adoption of this compound was its application as a superior chromogenic agent in the Sakaguchi reaction for the specific and sensitive quantification of arginine and other guanidino compounds. This colorimetric method, first described by Shoyo Sakaguchi in 1925, originally utilized 1-naphthol.[1] However, subsequent modifications demonstrated that the use of this compound enhanced the stability and intensity of the resulting colored complex, making it a more reliable reagent for spectrophotometric analysis in biological samples.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and handling. The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂O | [2] |
| Molecular Weight | 213.06 g/mol | [2] |
| Appearance | Off-white to tan crystalline powder | Sigma-Aldrich |
| Melting Point | 104-107 °C | |
| Boiling Point | ~306 °C (estimated) | ChemicalBook |
| Vapor Density | 7.3 (vs air) |
Table 2: Solubility Data of this compound
| Solvent | Solubility | Source |
| Water | Poorly soluble | EvitaChem |
| Benzene | Soluble | EvitaChem |
| Ethanol | Soluble | EvitaChem |
| Pyridine | Soluble (5% w/v) |
Table 3: Spectral Data of this compound
| Technique | Data Reference |
| ¹H NMR | [2] |
| ¹³C NMR | [2] |
| Mass Spectrometry (MS) | [2] |
| Infrared Spectroscopy (IR) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct chlorination of 1-naphthol. The following protocol is a representative method.
Objective: To synthesize this compound via the electrophilic chlorination of 1-naphthol.
Materials:
-
1-Naphthol
-
Glacial Acetic Acid
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Sodium bisulfite
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.
-
Chlorination: Slowly add a stoichiometric amount of sulfuryl chloride (or bubble chlorine gas through the solution) to the stirred solution via a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition to control the reaction rate and prevent the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.
-
Decolorization: To remove any excess unreacted chlorine, add a small amount of sodium bisulfite solution until the yellow color disappears.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by its melting point and spectroscopic methods (NMR, IR, MS).
References
Unlocking the Potential of 2,4-Dichloro-1-naphthol: A Technical Guide for Future Research
Executive Summary: 2,4-Dichloro-1-naphthol is a halogenated aromatic compound belonging to the naphthol class of molecules. While its derivatives and related structures, such as 2,3-dichloro-1,4-naphthoquinone, have garnered scientific interest for their diverse biological activities, this compound itself remains a largely unexplored entity.[1][2] This technical guide synthesizes the limited available data on this compound and proposes several key research areas, providing detailed experimental protocols and frameworks for data presentation. The primary applications to date have been in specialized non-pharmaceutical roles, including as a herbicide and a reagent in spectrophotometric assays for arginine determination.[3] However, its chemical structure suggests a latent potential for broader biological applications, including anticancer, antimicrobial, and enzyme-inhibiting activities. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals to stimulate and guide future investigations into the therapeutic and scientific potential of this compound.
Introduction
Naphthols and their derivatives represent a significant class of compounds in medicinal chemistry and materials science, serving as precursors and key intermediates for a wide array of products, including pharmaceuticals and dyes.[4][5] The introduction of halogen substituents, such as chlorine, onto the naphthol skeleton can dramatically alter the molecule's physicochemical properties and biological effects. This compound (C₁₀H₆Cl₂O) is one such molecule, characterized by a naphthalene ring system with two chlorine atoms at the 2 and 4 positions and a hydroxyl group at the 1 position.[6][7]
Despite its availability, the scientific literature contains a notable gap concerning the biological activities of this compound.[8] Research has more actively focused on its derivatives or its precursor, 1-naphthol.[1][4] This guide outlines the known characteristics of this compound and delineates clear, actionable research paths to systematically evaluate its potential in key therapeutic areas.
Physicochemical and Toxicological Profile
Understanding the fundamental properties of a compound is the first step in evaluating its potential. This compound is an off-white to tan crystalline powder with poor solubility in water but soluble in organic solvents like benzene, alcohol, ether, and pyridine.[9][10] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆Cl₂O | [6][7] |
| Molecular Weight | 213.06 g/mol | [9] |
| CAS Number | 2050-76-2 | [6][9] |
| Appearance | Off-white to tan crystalline powder | [3][9] |
| Melting Point | 104-107 °C | [9] |
| Solubility | Poorly soluble in water; Soluble in benzene, alcohol, ether, pyridine | [10] |
| Vapor Density | 7.3 (vs air) | [9] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [6] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the chlorination of naphthalene or 1-naphthol.[11] The presence of the hydroxyl group and two electron-withdrawing chlorine atoms dictates its reactivity. The molecule can participate in several reaction types, including electrophilic aromatic substitution, nucleophilic substitution (where the hydroxyl group can act as a leaving group), and oxidation to form corresponding quinones.[11]
Potential Research Areas and Methodologies
The structural similarity of this compound to other biologically active naphthoquinones and naphthols suggests several promising avenues for research.[1][2] Below are proposed areas of investigation, complete with detailed experimental protocols.
Cytotoxic and Anticancer Activity
Rationale: Derivatives of dichlorinated naphthols have demonstrated cytotoxic effects against various cancer cell lines.[1] It is hypothesized that this compound may induce apoptosis, potentially through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] Naphthoquinone derivatives have also been shown to modulate the MAPK signaling pathway.[8]
Proposed Research:
-
Screen this compound for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).
-
Investigate the mechanism of cell death (apoptosis vs. necrosis).
-
Explore the involvement of ROS generation and mitochondrial membrane potential disruption.
-
Analyze the effect on key signaling pathways like MAPK (p38, JNK, ERK) and PI3K/Akt.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data |
| HCT116 | Experimental Data | Experimental Data |
| HeLa | Experimental Data | Experimental Data |
Antimicrobial Activity
Rationale: The general class of dichlorinated naphthol derivatives has shown promise against various bacterial and fungal strains.[1] The lipophilic nature of this compound may facilitate its passage through microbial cell membranes.
Proposed Research:
-
Evaluate the antibacterial activity against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assess the antifungal activity against common fungal pathogens (e.g., Candida albicans, Aspergillus niger).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
| Microorganism | MIC (µg/mL) |
| S. aureus (Gram+) | Experimental Data |
| E. coli (Gram-) | Experimental Data |
| C. albicans (Fungus) | Experimental Data |
Enzyme Inhibition
Rationale: Naphthol derivatives have been investigated as inhibitors of various enzymes.[1] For instance, 1-naphthol and 2-naphthol inhibit mushroom tyrosinase, and certain naphthalene derivatives show potent inhibition of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[8]
Proposed Research:
-
Screen this compound against a panel of therapeutically relevant enzymes, such as tyrosinase, acetylcholinesterase, lipoxygenases, and protein kinases.
-
For any confirmed activity, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
-
Reagent Preparation: Prepare buffer solution, substrate solution, enzyme solution, and various concentrations of this compound.
-
Assay Reaction: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution. Pre-incubate for a defined period (e.g., 10 minutes).
-
Initiate Reaction: Add the substrate to start the reaction.
-
Kinetic Reading: Measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the product being formed.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
| Enzyme | IC₅₀ (µM) |
| Mushroom Tyrosinase | Experimental Data |
| Acetylcholinesterase | Experimental Data |
| 5-Lipoxygenase | Experimental Data |
Conclusion
This compound is a compound with a well-defined chemical structure but a poorly defined biological profile. The available evidence from related compounds strongly suggests that it is a promising candidate for systematic investigation. The potential research areas outlined in this guide—cytotoxicity, antimicrobial activity, and enzyme inhibition—provide a clear roadmap for uncovering its latent biological activities. The lack of existing data represents not a barrier, but an opportunity for novel discoveries. By employing the standardized protocols presented herein, researchers can generate the foundational data necessary to determine if this compound or its future derivatives have a place in the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buy this compound | 2050-76-2 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Buy this compound (EVT-309050) | 2050-76-2 [evitachem.com]
An In-depth Technical Guide to the Theoretical and Computational-Based Analysis of 2,4-Dichloro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-1-naphthol is a halogenated aromatic compound with potential applications in various chemical and biological fields. A thorough understanding of its molecular structure, electronic properties, and interaction capabilities is crucial for its development and application, particularly in drug design and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound. While direct computational studies on this specific molecule are not extensively available in current literature, this guide outlines the established computational workflows and presents illustrative data from closely related naphthol derivatives. This document covers quantum chemical calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, offering a foundational understanding for researchers and professionals in the field.
Introduction
This compound is a derivative of 1-naphthol, characterized by the presence of two chlorine atoms on its naphthalene ring. These substitutions can significantly influence its physicochemical properties, reactivity, and biological activity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, offering insights that complement experimental data and guide further research. This guide details the application of Density Functional Theory (DFT), molecular docking, and QSAR studies to elucidate the properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for both experimental handling and as input for computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂O | --INVALID-LINK-- |
| Molecular Weight | 213.06 g/mol | --INVALID-LINK-- |
| Melting Point | 104-107 °C | --INVALID-LINK-- |
| Solubility | Soluble in pyridine | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic structure and properties of molecules. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap.
Computational Methodology
A typical computational protocol for analyzing a molecule like this compound would involve the following steps:
-
Structure Optimization: The molecular structure is optimized to find its lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and bond properties.
The logical workflow for such a computational study is depicted in the following diagram:
Illustrative Geometrical Parameters
Table 2: Selected Calculated Geometrical Parameters for 1-Naphthol (B3LYP/6-31G)*[1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.376 | C2-C1-C9 | 120.3 |
| C1-C9 | 1.425 | C1-C2-C3 | 120.7 |
| C2-C3 | 1.417 | C2-C3-C4 | 120.1 |
| C3-C4 | 1.369 | C3-C4-C10 | 120.6 |
| C4-C10 | 1.423 | C1-O11 | 1.364 |
| C9-C10 | 1.421 | C1-O11-H12 | 109.8 |
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.
For a related compound, 2,4-dinitro-1-naphthol, DFT calculations have been performed.[2] Although the substituents are different, the methodology is directly applicable.
Table 3: Illustrative Electronic Properties of 2,4-Dinitro-1-naphthol (B3LYP/6-31+G) [2]
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.297 | -8.08 |
| LUMO Energy | -0.151 | -4.11 |
| HOMO-LUMO Gap (ΔE) | 0.146 | 3.97 |
A molecular electrostatic potential (MEP) map would further reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.
Docking Protocol
A general protocol for molecular docking of this compound would include:
-
Target Selection and Preparation: A protein of interest is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy state.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The best-scoring poses are analyzed to understand the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
The workflow for a molecular docking study is illustrated below:
Potential Applications in Drug Development
While specific docking studies for this compound are not reported, related naphthol derivatives have been investigated as potential therapeutic agents. For instance, aminobenzylnaphthols have been studied for their anticancer properties. A hypothetical docking study of this compound could explore its potential as an inhibitor of enzymes relevant to cancer or other diseases. The results would be presented in a table summarizing binding energies and key interacting residues.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR Modeling Protocol
The development of a QSAR model for a series of chloronaphthols would follow these steps:
-
Data Collection: A dataset of chloronaphthol derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.
-
Model Building: A statistical method (e.g., multiple linear regression, machine learning algorithms) is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The logical flow of a QSAR study is presented in the diagram below:
A QSAR study on chloronaphthols could help in predicting the toxicity or therapeutic potential of untested derivatives, thereby guiding the synthesis of new compounds with desired properties.
Conclusion
This technical guide has outlined the key theoretical and computational approaches for the in-depth study of this compound. While specific computational data for this molecule is sparse in the literature, the methodologies presented, based on studies of related compounds, provide a robust framework for future research. Quantum chemical calculations can elucidate its structural and electronic properties, molecular docking can predict its interactions with biological targets, and QSAR modeling can be used to correlate its structure with its activity. The integrated application of these computational tools holds significant promise for advancing the scientific understanding and potential applications of this compound and its derivatives in various scientific and industrial domains.
References
Methodological & Application
Application Note: Spectrophotometric Determination of Arginine using 2,4-Dichloro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative determination of arginine using a spectrophotometric method based on the Sakaguchi reaction. This method utilizes 2,4-dichloro-1-naphthol as the chromogenic reagent in the presence of an oxidizing agent in an alkaline medium. The guanidino group of arginine reacts to form a colored product, the absorbance of which is measured to determine the arginine concentration. While the protocol is adapted from established methods using α-naphthol, it serves as a robust starting point for method development and validation with this compound.[1] This application note includes detailed experimental procedures, data presentation guidelines, and a visual representation of the workflow.
Introduction
Arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, including the synthesis of nitric oxide, a key signaling molecule in the cardiovascular system.[2] Accurate quantification of arginine is therefore critical in various fields, from biomedical research to pharmaceutical quality control. The Sakaguchi reaction offers a simple, cost-effective, and rapid colorimetric method for arginine determination. This method is based on the reaction of the guanidinium group in arginine with a naphthol and an oxidizing agent, such as sodium hypobromite, in an alkaline environment to produce a distinct color.[1] This application note specifically details the use of this compound, a derivative of α-naphthol, for this assay.
Principle of the Method
The spectrophotometric determination of arginine using this compound follows the principle of the Sakaguchi reaction. In an alkaline solution, the guanidino group of arginine is oxidized by sodium hypobromite. The resulting product then condenses with this compound to form a colored complex. The intensity of the color, which is directly proportional to the concentration of arginine, is quantified by measuring its absorbance at the wavelength of maximum absorption (λmax). Urea is added to stabilize the colored product by eliminating the excess hypobromite.[1]
Experimental Protocols
1. Reagent and Solution Preparation
-
Standard L-Arginine Stock Solution (1000 µg/mL): Dissolve 100 mg of L-arginine in 100 mL of distilled water.
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol. Store in a dark bottle and refrigerate.
-
Sodium Hydroxide (NaOH) Solution (2.5 M): Dissolve 10 g of NaOH pellets in distilled water and dilute to 100 mL. Caution: This solution is corrosive.
-
Sodium Hypobromite (NaOBr) Solution (0.25 M): This solution should be freshly prepared. Mix equal volumes of cold 0.5 M sodium hypochlorite (NaOCl) and 0.5 M sodium bromide (NaBr) solutions just before use. Keep the solution on ice.
-
Urea Solution (1.67 M): Dissolve 10 g of urea in distilled water and dilute to 100 mL.
2. Preparation of Calibration Standards
Prepare a series of working standard solutions of L-arginine with concentrations ranging from 1 to 45 µg/mL by diluting the stock solution with distilled water.[1]
3. Spectrophotometric Measurement Procedure
-
Pipette 1.0 mL of each standard solution (or sample) into a series of 25 mL volumetric flasks.
-
Place the flasks in an ice bath to maintain a low temperature (0-5 °C).
-
Add 1.0 mL of 2.5 M NaOH solution to each flask and mix well.
-
Add 1.0 mL of the 0.1% this compound solution and mix for 2 minutes.[1]
-
Add 0.1 mL of the freshly prepared, cold sodium hypobromite solution. Shake the flask for approximately 5 seconds.[1]
-
Immediately add 1.0 mL of the 1.67 M urea solution and mix thoroughly.[1]
-
Allow the reaction to proceed for 10 minutes at room temperature.[1]
-
Dilute the solution to the 25 mL mark with distilled water and mix well.
-
Measure the absorbance of the resulting colored solution against a reagent blank at the predetermined λmax. Note: The λmax should be experimentally determined for the this compound-arginine adduct, but a starting point for scanning would be around 500 nm, similar to the α-naphthol method.[1]
-
Construct a calibration curve by plotting the absorbance values versus the corresponding arginine concentrations.
-
Determine the concentration of arginine in the unknown samples from the calibration curve.
Data Presentation
The quantitative data obtained from the experimental procedure should be summarized in tables for clarity and ease of comparison.
Table 1: Calibration Data for Arginine Determination
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | Record Absorbance |
| 5 | Record Absorbance |
| 10 | Record Absorbance |
| 20 | Record Absorbance |
| 30 | Record Absorbance |
| 45 | Record Absorbance |
Table 2: Method Validation Parameters (Hypothetical Data for α-Naphthol Method as a Reference)
| Parameter | Value | Reference |
| Linearity Range | 1 - 45 µg/mL | [1] |
| Correlation Coefficient (r) | > 0.99 | [1] |
| Limit of Detection (LOD) | To be determined | |
| Limit of Quantification (LOQ) | To be determined | |
| Precision (RSD%) | < 2% | [1] |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of arginine.
Reaction Pathway Diagram
Caption: Simplified reaction pathway for arginine determination.
Method Optimization and Validation
It is crucial to note that the provided protocol is a starting point adapted from methods using α-naphthol.[1] For optimal performance with this compound, the following parameters should be systematically optimized:
-
Wavelength of Maximum Absorbance (λmax): Scan the absorption spectrum of the final colored product to determine the precise λmax.
-
Concentration of Reagents: Vary the concentrations of this compound, NaOH, and NaOBr to achieve maximum color development and stability.
-
Reaction Time and Temperature: Investigate the effect of incubation time and temperature on the reaction to ensure complete color development and stability.
-
Stability of the Colored Product: Assess the stability of the colored product over time to establish a reliable time window for absorbance measurements.
Once optimized, the method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The spectrophotometric determination of arginine using this compound based on the Sakaguchi reaction is a promising analytical method. The provided protocol offers a solid foundation for researchers to develop and validate a simple, rapid, and cost-effective assay for the quantification of arginine in various samples. Careful optimization of the reaction conditions is essential to ensure the accuracy and reliability of the results.
References
Application Note: Protocol for Sakaguchi Reaction using 2,4-Dichloro-1-naphthol for the Quantification of Arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sakaguchi reaction is a colorimetric method used for the detection and quantification of arginine, the only amino acid containing a guanidinium group.[1][2][3] The test was first described by the Japanese food scientist Shoyo Sakaguchi in 1925.[1][2][4] In this reaction, the guanidinium group of arginine reacts with a naphthol and an oxidizing agent in an alkaline solution to produce a characteristic red-colored complex.[2][4] This application note provides a detailed protocol for the Sakaguchi reaction using 2,4-Dichloro-1-naphthol for the quantitative analysis of arginine in various samples. This compound has been utilized in the spectrophotometric determination of arginine, offering a modification to the classic Sakaguchi reaction.[5] The resulting colored product exhibits an absorption maximum at approximately 520 nm, which can be measured to determine the concentration of arginine.[6][7]
Reaction Principle
Under alkaline conditions, the guanidinium group of arginine condenses with this compound in the presence of an oxidizing agent, such as sodium hypochlorite, to form a red-colored product. The intensity of the color produced is directly proportional to the concentration of arginine in the sample, which can be quantified spectrophotometrically.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Sakaguchi reaction using this compound.
| Parameter | Value | Reference |
| Reagent | This compound | [5] |
| Oxidizing Agent | Sodium Hypochlorite (NaClO) | [6][7] |
| Alkaline Condition | Barium Hydroxide (Ba(OH)₂) | [6] |
| Wavelength of Max. Absorbance (λmax) | 520 nm | [6][7] |
| Reaction Time | 10 minutes | [6] |
Experimental Protocol
Materials and Reagents:
-
This compound Solution (1% w/v): Dissolve 1 g of this compound (CAS No: 2050-76-2) in 100 mL of a suitable solvent such as ethanol.[5][6]
-
Sodium Hypochlorite Solution (5% w/v): A commercially available solution or a freshly prepared solution of sodium hypochlorite.[6]
-
Barium Hydroxide Solution (8% w/v): Dissolve 8 g of Barium Hydroxide octahydrate in 100 mL of deionized water.[6]
-
Arginine Standard Solutions: Prepare a series of standard solutions of L-arginine in deionized water with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test Sample(s): Prepare the sample solution containing an unknown concentration of arginine.
-
Deionized Water
-
Test tubes or microcentrifuge tubes
-
Pipettes
-
Spectrophotometer
Procedure:
-
Preparation of the Sakaguchi Reaction Solution:
-
In a suitable container, prepare the Sakaguchi reaction solution by mixing the following reagents in the specified proportions for a 1 mL final volume per sample:
-
560 µL of Deionized Water
-
268 µL of 8% Barium Hydroxide (Ba(OH)₂)
-
143 µL of 1% this compound solution
-
29 µL of 5% Sodium Hypochlorite (NaClO)[6]
-
-
This solution should be prepared fresh before use.
-
-
Reaction Setup:
-
Pipette 1 mL of each arginine standard solution and the test sample(s) into separate, clearly labeled test tubes.
-
Prepare a blank solution by pipetting 1 mL of deionized water into a separate test tube.
-
-
Reaction Incubation:
-
Add 1 mL of the freshly prepared Sakaguchi reaction solution to each test tube (standards, samples, and blank).
-
Mix the contents of each tube thoroughly.
-
Incubate the reactions at room temperature for 10 minutes.[6]
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the arginine standard solutions against their corresponding concentrations.
-
Determine the concentration of arginine in the test sample(s) by interpolating their absorbance values on the standard curve.
-
Experimental Workflow
Caption: Workflow for the Sakaguchi reaction using this compound.
Reaction Mechanism
The precise mechanism of the Sakaguchi reaction is not fully elucidated. However, it is understood to involve the reaction of the guanidinium group of arginine with 1-naphthol (or in this case, this compound) in the presence of an oxidizing agent like sodium hypobromite or hypochlorite.[4] This reaction leads to the formation of a red-colored complex.
Caption: Simplified reaction scheme of the Sakaguchi reaction.
Safety Precautions
-
This compound is a skin, eye, and respiratory irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hypochlorite and barium hydroxide are corrosive and should be handled with care in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
This application note provides a comprehensive protocol for the Sakaguchi reaction using this compound. Adherence to this protocol should enable researchers to accurately quantify arginine in their samples.
References
- 1. youtube.com [youtube.com]
- 2. Sakaguchi test - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. microbenotes.com [microbenotes.com]
- 5. 2,4-二氯-1-萘酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Sakaguchi Reaction Product Quenches Phycobilisome Fluorescence, Allowing Determination of the Arginine Concentration in Cells of Anabaena Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Colorimetric Assay of Guanidinoacetate and Guanidinosuccinate using 2,4-Dichloro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoacetate (GAA) and guanidinosuccinate (GSA) are two important guanidino compounds that play significant roles in biochemistry and clinical diagnostics. GAA is the direct precursor in the biosynthesis of creatine, a vital molecule for energy metabolism in muscle and brain tissue.[1] Inborn errors of creatine metabolism, such as guanidinoacetate methyltransferase (GAMT) deficiency, can lead to an accumulation of GAA, while arginine:glycine amidinotransferase (AGAT) deficiency results in decreased GAA levels.
Guanidinosuccinic acid (GSA) is a uremic toxin that accumulates in the body fluids of patients with renal failure. The ratio of urinary guanidinosuccinate to guanidinoacetate (GSA/GAA) has been identified as a sensitive indicator of kidney dysfunction.[2] In healthy individuals, this ratio is low, but it increases significantly in patients with high blood urea nitrogen and creatinine concentrations.[2]
This document provides detailed application notes and a protocol for the quantitative determination of GAA and GSA in biological fluids, particularly urine, using a colorimetric method based on a modified Sakaguchi reaction with 2,4-Dichloro-1-naphthol.
Principle of the Assay
The assay is based on the Sakaguchi reaction, a well-established colorimetric method for the detection of guanidinium groups.[3] In an alkaline medium, the guanidino group present in molecules like GAA and GSA reacts with a naphthol derivative, in this case, this compound, in the presence of an oxidizing agent such as sodium hypochlorite or sodium hypobromite. This reaction produces a characteristic red-colored complex, the intensity of which is directly proportional to the concentration of the guanidino compound. The use of this compound is a modification of the original Sakaguchi reaction.[4]
Because the Sakaguchi reaction is not specific and detects various monosubstituted guanidines, a separation step is necessary for the individual quantification of GAA and GSA in biological samples.[1] This is typically achieved by techniques such as paper electrophoresis or ion-exchange chromatography prior to the colorimetric analysis.[2]
Clinical Significance
The quantitative analysis of GAA and GSA is crucial for the diagnosis and monitoring of certain metabolic disorders and kidney diseases.
-
Creatine Synthesis Disorders: Elevated levels of GAA in urine and plasma are indicative of GAMT deficiency, while low levels are associated with AGAT deficiency.
-
Kidney Dysfunction: An increased urinary GSA/GAA ratio is a sensitive marker of impaired renal function.[2] Monitoring this ratio can aid in the assessment of disease progression and the effectiveness of treatment in patients with kidney disease.
Experimental Protocols
Sample Preparation (Urine)
For the analysis of urinary GAA and GSA, interfering substances such as proteins, salts, and creatine should be removed.
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Protein Removal (if necessary): For urine samples with significant proteinuria, deproteinization can be achieved by adding a precipitating agent like trichloroacetic acid (TCA) followed by centrifugation.
-
Separation of GAA and GSA: Due to the non-specific nature of the Sakaguchi reaction, GAA and GSA must be separated prior to quantification. This can be accomplished using one of the following methods:
-
Paper Electrophoresis: As described by Sasaki et al. (1973), apply the pre-treated urine sample to filter paper and perform electrophoresis to separate GAA and GSA based on their charge and size.[2] After separation, the respective spots can be eluted for colorimetric analysis.
-
Ion-Exchange Chromatography: Utilize an appropriate ion-exchange resin to separate GAA and GSA from the urine sample. Elute the compounds sequentially and collect the fractions for subsequent analysis.
-
Colorimetric Assay Protocol (Modified Sakaguchi Reaction)
This protocol is a representative method based on the principles of the Sakaguchi reaction. Optimization may be required for specific applications.
Reagents:
-
This compound Reagent: Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol or pyridine). The optimal concentration should be determined empirically but is typically in the range of 0.1% to 1% (w/v).
-
Alkaline Solution: 10% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.
-
Oxidizing Agent: 5% (v/v) Sodium Hypochlorite (NaOCl) solution (commercial bleach can be used after appropriate dilution and standardization) or freshly prepared sodium hypobromite solution.
-
Urea Solution (Optional): A 10% (w/v) urea solution can be used to stabilize the color and remove excess oxidizing agent.
-
Standard Solutions: Prepare a series of standard solutions of pure Guanidinoacetic acid and Guanidinosuccinic acid in the expected concentration range of the samples.
Procedure:
-
To 1.0 mL of the sample (or standard solution) in a test tube, add 0.5 mL of the alkaline solution (e.g., 10% NaOH). Mix well.
-
Add 0.2 mL of the this compound reagent. Mix thoroughly.
-
Add 0.1 mL of the oxidizing agent (e.g., 5% NaOCl). Mix immediately and vigorously.
-
Allow the reaction to proceed for a specific time (e.g., 15-20 minutes) at a controlled temperature (e.g., room temperature or on ice) for color development. The optimal incubation time and temperature should be determined during method validation.
-
(Optional) Add 0.2 mL of the urea solution to stabilize the color.
-
Measure the absorbance of the resulting red-colored solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. The λmax should be determined by scanning the spectrum of the colored product, but it is typically in the range of 500-530 nm for Sakaguchi-type reactions.
-
Prepare a blank by substituting the sample with deionized water.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of GAA or GSA in the samples from the calibration curve.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Data for Guanidinoacetate (GAA) Assay
| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |
| 0 | 0.000 |
| 10 | [Absorbance Value] |
| 20 | [Absorbance Value] |
| 40 | [Absorbance Value] |
| 60 | [Absorbance Value] |
| 80 | [Absorbance Value] |
| 100 | [Absorbance Value] |
Table 2: Calibration Data for Guanidinosuccinate (GSA) Assay
| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |
| 0 | 0.000 |
| 5 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 20 | [Absorbance Value] |
| 30 | [Absorbance Value] |
| 40 | [Absorbance Value] |
| 50 | [Absorbance Value] |
Table 3: Sample Analysis Results
| Sample ID | GAA Concentration (µg/mL) | GSA Concentration (µg/mL) | GSA/GAA Ratio |
| Control 1 | [Value] | [Value] | [Value] |
| Patient 1 | [Value] | [Value] | [Value] |
| Patient 2 | [Value] | [Value] | [Value] |
Mandatory Visualizations
Caption: Experimental workflow for the determination of GAA and GSA.
Caption: Principle of the modified Sakaguchi reaction.
References
- 1. Sakaguchi reaction: a useful method for screening guanidinoacetate-methyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary guanidinoacetate-guanidinosuccinate ratio: an indicator of kidney dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sakaguchi test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4-Dichloro-1-naphthol in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,4-dichloro-1-naphthol as a chromogenic reagent in clinical chemistry assays. The following sections describe its application in the quantitative determination of arginine and other guanidino compounds, which are significant in various physiological and pathological states.
Spectrophotometric Determination of Arginine
This method is a modification of the Sakaguchi reaction, where this compound reacts with the guanidinium group of arginine in an alkaline medium to produce a colored complex that can be measured spectrophotometrically. This assay is valuable for studying protein chemistry and metabolism.
Principle
The guanidinium group of arginine reacts with this compound in the presence of an oxidizing agent (such as sodium hypochlorite) and alkali to form a reddish-colored product. The intensity of the color, measured at its maximum absorbance, is directly proportional to the arginine concentration. Urea is added to stabilize the color.
Experimental Protocol
This protocol is adapted from the Sakaguchi reaction for the determination of arginine.
Reagents:
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol. Store in a dark bottle at 4°C.
-
Sodium Hydroxide (NaOH) Solution (10% w/v): Dissolve 10 g of NaOH in 100 mL of deionized water.
-
Sodium Hypochlorite (NaOCl) Solution (5%): Use a commercial bleach solution and dilute it to 5% with deionized water. Prepare fresh.
-
Urea Solution (10% w/v): Dissolve 10 g of urea in 100 mL of deionized water.
-
Arginine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of L-arginine in 100 mL of deionized water.
Procedure:
-
Sample Preparation: Prepare protein hydrolysates or use biological fluids like plasma or urine. Deproteinize samples if necessary using a suitable method (e.g., trichloroacetic acid precipitation).
-
Reaction Setup:
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Add 1.0 mL of 10% NaOH solution and mix well.
-
Add 1.0 mL of the 0.1% this compound solution and mix.
-
Incubate the mixture at room temperature for 5 minutes.
-
-
Color Development:
-
Add 0.5 mL of 5% NaOCl solution and mix immediately.
-
After 20 seconds, add 1.0 mL of 10% urea solution to stabilize the color.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (to be determined experimentally, typically around 520 nm for similar naphthols) against a reagent blank.
-
The reagent blank is prepared by substituting the sample with 1.0 mL of deionized water.
-
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance | ~520 nm (expected) | Based on similar Sakaguchi reactions |
| Linearity Range | To be determined experimentally | - |
| Limit of Detection (LOD) | To be determined experimentally | - |
| Limit of Quantitation (LOQ) | To be determined experimentally | - |
| Precision (CV%) | < 5% (expected for similar assays) | - |
Reaction Pathway
Caption: Reaction pathway for the determination of arginine using this compound.
Assay for Urinary Guanidinoacetate and Guanidinosuccinate
The ratio of urinary guanidinoacetate to guanidinosuccinate can be an indicator of kidney dysfunction.[1] A spectrophotometric method using this compound has been described for the determination of these compounds.[1]
Principle
Similar to the arginine assay, this method is based on the Sakaguchi reaction, where the guanidino groups of guanidinoacetate and guanidinosuccinate react with this compound in an alkaline medium to form a colored product. The concentration of these compounds can be determined after chromatographic separation.
Experimental Protocol
This protocol outlines a general procedure for the determination of guanidino compounds in urine.
Reagents:
-
This compound Reagent: Prepare as described for the arginine assay.
-
Alkaline Reagent: A solution containing NaOH.
-
Oxidizing Agent: A solution containing NaOCl.
-
Chromatography System: Ion-exchange chromatography is required to separate guanidinoacetate and guanidinosuccinate from other urinary components.
Procedure:
-
Urine Sample Preparation:
-
Collect a 24-hour urine sample.
-
Filter the urine to remove any particulate matter.
-
-
Chromatographic Separation:
-
Apply a known volume of the urine sample to an ion-exchange chromatography column.
-
Elute the guanidino compounds using a suitable buffer gradient.
-
Collect fractions corresponding to guanidinoacetate and guanidinosuccinate.
-
-
Colorimetric Determination:
-
To each collected fraction, add the alkaline reagent, followed by the this compound reagent.
-
Add the oxidizing agent and allow the color to develop.
-
Measure the absorbance at the wavelength of maximum absorbance against a blank.
-
-
Quantification:
-
Prepare calibration curves for guanidinoacetate and guanidinosuccinate using standard solutions.
-
Determine the concentration of each compound in the urine fractions from the calibration curves.
-
Calculate the guanidinoacetate to guanidinosuccinate ratio.
-
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance | To be determined experimentally | [1] |
| Linearity Range | To be determined experimentally | - |
| Normal Urinary Levels | To be determined from clinical studies | [1] |
Experimental Workflow
Caption: Workflow for the determination of urinary guanidinoacetate and guanidinosuccinate.
Disclaimer: These protocols are intended for research use only by qualified personnel. It is recommended to validate the methods in your laboratory for your specific application. Appropriate safety precautions should be taken when handling all chemical reagents.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Dichloro-1-naphthol as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2,4-dichloro-1-naphthol as a key coupling agent. The following sections detail the chemical principles, experimental procedures, and characterization data relevant to this class of compounds.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, with applications ranging from textile and food coloring to advanced materials and biological indicators. The general synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.
This compound is a valuable coupling agent in azo dye synthesis. The presence of the electron-withdrawing chloro groups on the naphthol ring can influence the electronic properties and, consequently, the color and stability of the resulting azo dye. The hydroxyl group of the naphthol directs the electrophilic attack of the diazonium ion, typically to the ortho or para position. In the case of 1-naphthol derivatives, coupling generally occurs at the 4-position unless it is blocked, in which case it may occur at the 2-position.
Reaction Principle
The synthesis of azo dyes from this compound proceeds via an electrophilic aromatic substitution reaction. The overall process can be summarized in two main stages:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (Ar–N₂⁺Cl⁻).
-
Azo Coupling: The highly reactive diazonium salt is then introduced to a solution of this compound, which is typically dissolved in a basic medium (e.g., aqueous sodium hydroxide). The electron-rich naphthoxide ion acts as a nucleophile, attacking the terminal nitrogen of the diazonium cation to form the stable azo linkage.
Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using this compound as the coupling agent. These protocols may require optimization depending on the specific aromatic amine used.
Protocol 1: Synthesis of an Azo Dye from Aniline and this compound
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of Aniline
-
In a 100 mL beaker, add aniline (0.01 mol) to a mixture of concentrated HCl (2.5 mL) and water (5 mL). Stir until the aniline hydrochloride dissolves completely.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in a minimal amount of cold water (e.g., 5 mL).
-
Slowly add the cold sodium nitrite solution dropwise to the chilled aniline hydrochloride solution while maintaining the temperature between 0 and 5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
The resulting diazonium salt solution should be used immediately in the next step.
Part B: Coupling Reaction
-
In a 250 mL beaker, dissolve this compound (0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a low-temperature oven.
-
For purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol or a solvent mixture.
Data Presentation
The following tables summarize typical quantitative data for azo dyes synthesized from various aromatic amines and naphthol-based coupling agents. While specific data for this compound derivatives is limited in the general literature, these values provide a comparative reference.
Table 1: Reaction Conditions and Yields for Azo Dyes Derived from Naphthols
| Aromatic Amine | Coupling Agent | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Aniline | 2-Naphthol | 30-60 | 0-5 | 85-95 | [1] |
| 4-Nitroaniline | 2-Naphthol | 45-75 | 0-5 | 90-98 | |
| Sulphanilic acid | 2-Naphthol | 60-90 | 0-5 | 80-90 | |
| Aniline | 1-Naphthol | 30-60 | 0-5 | 82-92 | [2] |
Table 2: Spectroscopic Data for Representative Azo Dyes
| Azo Dye Structure (General) | λmax (nm) | Key IR Absorptions (cm⁻¹) | 1H NMR Signals (ppm) | Reference |
| Aryl-N=N-Naphthol | 450-550 | ~3400 (O-H), ~1600 (N=N), ~1500 (C=C aromatic) | 6.5-8.5 (aromatic protons), 9.0-15.0 (phenolic O-H) | [3][4] |
| (4-Nitrophenyl)-azo-2-naphthol | 483 | 3450 (O-H), 1620 (N=N), 1510, 1340 (NO₂) | 7.0-8.8 (aromatic protons) | [3] |
| (4-Chlorophenyl)-azo-2-naphthol | 475 | 3430 (O-H), 1615 (N=N), 1090 (C-Cl) | 7.1-8.6 (aromatic protons) | [5] |
Visualizations
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of an azo dye.
Experimental Workflow
Caption: Workflow for azo dye synthesis and purification.
Logical Relationship of Components
Caption: Relationship between reactants, processes, and products.
References
Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with 2,4-Dichloro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the derivatization of amino acids with 2,4-Dichloro-1-naphthol for subsequent analysis by High-Performance Liquid Chromatography (HPLC). Due to a lack of specific published literature on the use of this compound for this purpose, this application note adapts established methodologies for other pre-column derivatization reagents. The proposed methods are based on the general principles of amino acid analysis and are intended to serve as a starting point for method development and validation.
Introduction
The quantitative analysis of amino acids is crucial in various scientific fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Since many amino acids lack a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors in HPLC. Pre-column derivatization involves reacting the amino acids with a labeling reagent prior to their introduction into the HPLC system. This approach can enhance the sensitivity and selectivity of the analysis. While reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used, this note explores the potential application of this compound as a derivatizing agent. This compound offers a potential chromophore that could be detected by UV-Vis spectrophotometry.
Proposed Derivatization Chemistry
It is hypothesized that the amino group of an amino acid will react with this compound under basic conditions. The reaction is proposed to proceed via a nucleophilic substitution, where the amino group displaces one of the chlorine atoms on the naphthol ring, forming a stable, UV-active derivative.
Caption: Proposed reaction of an amino acid with this compound.
Experimental Protocols
1. Preparation of Reagents
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution and bring the final volume to 1 L with HPLC-grade water.
-
Derivatizing Reagent (10 mM this compound in Acetonitrile): Dissolve 21.5 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Amino Acid Standard Stock Solution (1 mM): Accurately weigh and dissolve appropriate amounts of each amino acid standard in 0.1 M HCl to prepare a 1 mM stock solution. Store at 4°C.
-
Working Standard Solution (100 µM): Dilute the stock solution with 0.1 M HCl to obtain a final concentration of 100 µM.
2. Derivatization Procedure
-
To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the 10 mM this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Proposed HPLC Method
Table 1: Proposed HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (This may require optimization based on the UV spectrum of the derivative) |
| Injection Volume | 20 µL |
Data Presentation
The following table presents illustrative quantitative data that might be expected from such an analysis. These values are hypothetical and would need to be determined experimentally.
Table 2: Illustrative Quantitative Data for Derivatized Amino Acids
| Amino Acid | Hypothetical Retention Time (min) | Hypothetical LOD (pmol) | Hypothetical LOQ (pmol) |
| Aspartic Acid | 8.5 | 5 | 15 |
| Glutamic Acid | 9.2 | 5 | 15 |
| Serine | 10.1 | 8 | 25 |
| Glycine | 11.5 | 10 | 30 |
| Histidine | 12.8 | 15 | 45 |
| Arginine | 14.2 | 12 | 36 |
| Threonine | 15.0 | 9 | 27 |
| Alanine | 16.3 | 7 | 21 |
| Proline | 17.1 | 20 | 60 |
| Tyrosine | 18.5 | 4 | 12 |
| Valine | 19.8 | 6 | 18 |
| Methionine | 20.5 | 8 | 24 |
| Isoleucine | 21.7 | 5 | 15 |
| Leucine | 22.1 | 5 | 15 |
| Phenylalanine | 23.4 | 4 | 12 |
Experimental Workflow
Caption: Experimental workflow for amino acid analysis.
Conclusion
This application note provides a foundational, though theoretical, framework for developing an HPLC method for the analysis of amino acids using this compound as a pre-column derivatizing reagent. The provided protocols for reagent preparation, derivatization, and HPLC analysis are based on established principles and serve as a robust starting point for method development. It is critical to note that optimization of reaction conditions (e.g., pH, temperature, time) and HPLC parameters (e.g., gradient, detection wavelength) will be necessary to achieve the desired sensitivity, selectivity, and accuracy for specific applications. Further validation of the method in accordance with relevant regulatory guidelines is essential before its implementation for routine analysis.
Application of 2,4-Dichloro-1-naphthol in Histochemistry and Cytochemistry: A Review of Available Data
Initial Assessment: Based on a comprehensive review of scientific literature and supplier information, there is currently no documented application of 2,4-Dichloro-1-naphthol as a chromogenic substrate in histochemistry or cytochemistry. Its documented uses are primarily in other biochemical assays, such as the spectrophotometric determination of arginine and as an indicator of kidney dysfunction.
In contrast, the closely related compound, 4-chloro-1-naphthol (4-CN) , is a widely used and well-documented chromogenic substrate for peroxidase-based detection systems in these fields. Given the user's interest in naphthol-based chromogenic substrates, the following application notes and protocols will focus on the use of 4-chloro-1-naphthol.
Application Notes for 4-Chloro-1-Naphthol (4-CN) in Histochemistry and Cytochemistry
Introduction: 4-Chloro-1-naphthol (4-CN) is a precipitating chromogenic substrate for horseradish peroxidase (HRP), commonly used in immunohistochemistry (IHC), immunocytochemistry (ICC), and Western blotting. In the presence of HRP and hydrogen peroxide, 4-CN is oxidized to produce an insoluble, blue-to-purple precipitate at the site of the target antigen or nucleic acid. This allows for the visualization of the target molecule within the cellular or tissue context.
Mechanism of Action: The enzymatic reaction involves the HRP-catalyzed oxidation of 4-CN by hydrogen peroxide. This results in the formation of a colored, insoluble product that deposits at the location of the HRP enzyme. The intensity of the color is proportional to the amount of HRP present, and therefore, to the abundance of the target molecule.
Key Properties and Considerations: The performance and stability of 4-CN as a chromogenic substrate are summarized in the table below.
| Property | Description |
| Color of Precipitate | Blue to blue-purple |
| Solubility of Precipitate | Insoluble in water, but soluble in organic solvents such as ethanol and xylene. |
| Mounting Media | Aqueous mounting media must be used. Organic solvent-based mounting media will dissolve the precipitate. |
| Fading | The colored precipitate is prone to fading upon exposure to light and during storage. Photomicrographs should be taken shortly after staining. |
| Sensitivity | Generally considered to be less sensitive than other chromogenic substrates like 3,3'-diaminobenzidine (DAB). |
| Safety | Considered a safer alternative to potentially carcinogenic benzidine-based compounds. |
Workflow for Immunohistochemical Staining using 4-CN
Application Notes and Protocols for the Synthesis of Azo Dyes from 2,4-Dichloro-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of azo dyes using 2,4-dichloro-1-naphthol as a key coupling component. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and as biological stains.[1] The protocol herein describes a representative synthesis of an illustrative azo dye, 4-(4-methylphenylazo)-2,4-dichloro-1-naphthol, through the diazotization of p-toluidine and its subsequent coupling with this compound. This document furnishes detailed methodologies, safety precautions, and expected outcomes to guide researchers in the successful synthesis and characterization of novel azo dyes derived from this compound.
Introduction
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[2] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization and coupling.[2] In the first step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[3][4] In the second step, the diazonium salt, a weak electrophile, is reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo-coupled product.[2][3]
This compound serves as an excellent coupling component due to the activating effect of the hydroxyl group on the naphthalene ring system. The presence of the chloro substituents can influence the electronic properties and, consequently, the color and fastness properties of the resulting dye. This protocol provides a robust framework for the synthesis of a variety of azo dyes by selecting different aromatic amines for the diazotization step.
Illustrative Reaction Scheme
The overall reaction for the synthesis of 4-(4-methylphenylazo)-2,4-dichloro-1-naphthol is depicted below. The first step is the diazotization of p-toluidine, followed by the coupling reaction with this compound.
Caption: General reaction scheme for the synthesis of an azo dye.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 4-(4-methylphenylazo)-2,4-dichloro-1-naphthol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| p-Toluidine | C₇H₉N | 107.15 | 1.07 g (10 mmol) | Sigma-Aldrich |
| This compound | C₁₀H₆Cl₂O | 213.06 | 2.13 g (10 mmol) | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 3 mL | VWR |
| Sodium Hydroxide | NaOH | 40.00 | 2 g | EMD Millipore |
| Ethanol | C₂H₅OH | 46.07 | As needed | Pharmco |
| Distilled Water | H₂O | 18.02 | As needed | --- |
| Ice | --- | --- | As needed | --- |
Equipment
-
250 mL Beakers (x3)
-
100 mL Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Thermometer
-
pH indicator paper
-
Melting point apparatus
-
UV-Vis spectrophotometer
Procedure
Part 1: Diazotization of p-Toluidine
-
In a 250 mL beaker, dissolve 1.07 g (10 mmol) of p-toluidine in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 2.13 g (10 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is formed.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
-
Check the pH of the solution; it should be alkaline. If necessary, add a small amount of 10% sodium hydroxide solution.
Part 3: Isolation and Purification of the Azo Dye
-
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye on the filter paper with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
-
Characterize the synthesized dye by determining its melting point and recording its UV-Visible absorption spectrum in a suitable solvent (e.g., ethanol).
Data Presentation
The following table summarizes the expected quantitative data for the synthesized illustrative azo dye, 4-(4-methylphenylazo)-2,4-dichloro-1-naphthol. This data is based on typical yields and spectroscopic properties of similar azo dyes.[5][6][7]
| Property | Expected Value |
| Yield (%) | 75 - 85 |
| Melting Point (°C) | 160 - 170 |
| Appearance | Red to Orange Crystalline Solid |
| λmax (in Ethanol) | 450 - 480 nm |
| Molar Absorptivity (ε) | 20,000 - 30,000 L mol⁻¹ cm⁻¹ |
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Flowchart of the azo dye synthesis protocol.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Chemicals:
-
p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Corrosive. Handle with care in a fume hood.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
Azo Dyes: Many azo compounds are potential irritants and should be handled with care.
-
-
Temperature Control: The diazotization reaction is exothermic and the diazonium salt is unstable at higher temperatures. Strict temperature control at 0-5 °C is crucial to prevent decomposition and ensure a good yield.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The protocol described provides a reliable and adaptable method for the synthesis of azo dyes from this compound. By varying the aromatic amine used for diazotization, a library of novel azo dyes with potentially interesting properties can be generated. This methodology is suitable for both academic research and industrial applications in the development of new colorants. The provided workflow and data serve as a valuable resource for researchers entering this field.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechjournal.in [biotechjournal.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Portable Document Format (PDF) [111.68.103.26]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Environmental Analysis of 2,4-Dichloro-1-naphthol
Introduction
2,4-Dichloro-1-naphthol is a chlorinated aromatic compound. Its presence in the environment can be of concern due to the potential toxicity associated with chlorinated organic molecules. Accurate and sensitive analytical methods are essential for monitoring its concentration in various environmental matrices, such as water and soil, to assess environmental contamination and ensure regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Due to its polarity, this compound is not readily volatile, making direct GC-MS analysis challenging. Derivatization of the hydroxyl group to a less polar functional group enhances its volatility and improves chromatographic behavior, leading to better sensitivity and peak shape.[1] This protocol adapts a well-established method for the derivatization of naphthols using acetic anhydride to form the more volatile acetate ester, which is then analyzed by GC-MS.[1][2][3]
Target Analyte Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆Cl₂O | [4] |
| Molecular Weight | 213.06 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 2050-76-2 | [4] |
Analytical Methodology: Derivatization followed by GC-MS
The analytical workflow involves extraction of this compound from the environmental matrix, followed by in-situ derivatization with acetic anhydride to form 2,4-dichloro-1-naphthyl acetate. The derivatized analyte is then extracted into an organic solvent and analyzed by GC-MS.
Diagram of the Analytical Workflow
Caption: Workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the performance data for a similar analytical method for 1- and 2-naphthol using in-situ acetylation followed by GC-MS analysis.[2][3] This data can be used as a benchmark for the expected performance of the method for this compound.
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range (µg/L) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/L) | 0.30 | 0.30 |
| Limit of Quantification (LOQ) (µg/L) | 1.00 | 1.00 |
| Recovery (%) | 90.8 - 98.1 | 90.8 - 98.1 |
| Intraday Precision (RSD %) | 0.3 - 3.9 | 0.3 - 3.9 |
| Interday Precision (RSD %) | 0.4 - 4.1 | 0.4 - 4.1 |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
1. Scope: This protocol describes the procedure for the determination of this compound in water samples.
2. Materials and Reagents:
-
This compound standard
-
Acetic anhydride
-
Potassium carbonate
-
n-Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Glassware: volumetric flasks, pipettes, separatory funnels, vials
3. Sample Preparation and Extraction:
-
Collect water samples in clean glass bottles.
-
To a 100 mL aliquot of the water sample in a separatory funnel, add a suitable internal standard.
-
Proceed to the derivatization step.
4. Derivatization:
-
Add 1 mL of 2 M potassium carbonate solution to the water sample and mix.
-
Add 100 µL of acetic anhydride.
-
Shake vigorously for 5 minutes.
5. Extraction of Derivatized Analyte:
-
Add 10 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 10 minutes to extract the derivatized 2,4-dichloro-1-naphthyl acetate.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Dry the n-hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
6. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for 2,4-dichloro-1-naphthyl acetate: To be determined from the mass spectrum of the derivatized standard (expected prominent ions would be the molecular ion and fragments). Based on the structure, potential ions to monitor would be the molecular ion (m/z 254) and fragments resulting from the loss of ketene (m/z 212) and chlorine atoms.
-
Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.
-
Diagram of the Derivatization Reaction
Caption: Acetylation of this compound.
Protocol 2: Analysis of this compound in Soil Samples
1. Scope: This protocol outlines the procedure for the determination of this compound in soil and sediment samples.
2. Materials and Reagents:
-
All reagents listed in Protocol 1.
-
Acetonitrile (HPLC grade).
-
Magnesium sulfate (anhydrous).
-
Sodium chloride.
-
Ultrasonic bath.
-
Centrifuge and centrifuge tubes.
3. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2-mm sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride (QuEChERS salts can be adapted here).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the acetonitrile (upper) layer to a clean tube.
4. Derivatization:
-
Take a 1 mL aliquot of the acetonitrile extract and place it in a clean vial.
-
Add 1 mL of 2 M potassium carbonate solution.
-
Add 100 µL of acetic anhydride.
-
Vortex for 2 minutes.
5. Liquid-Liquid Extraction of Derivatized Analyte:
-
Add 2 mL of n-hexane to the vial.
-
Vortex for 2 minutes.
-
Centrifuge briefly to separate the layers.
-
Transfer the n-hexane (upper) layer to a new vial.
-
Dry, concentrate, and prepare the sample for GC-MS analysis as described in steps 5.4 to 5.6 of Protocol 1.
6. GC-MS Analysis:
-
Follow the GC-MS conditions as detailed in section 6 of Protocol 1.
Disclaimer: These protocols are intended for research and environmental monitoring purposes by qualified professionals. Appropriate safety precautions should be taken when handling chemicals. Method validation, including the determination of detection limits, linearity, and recovery in the specific matrix of interest, is essential before routine use.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloro-1-naphthol Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2,4-Dichloro-1-naphthol solutions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a chlorinated derivative of 1-naphthol. In research, it is utilized in various biochemical assays, including the spectrophotometric determination of arginine and in assays for guanidinoacetate and guanidinosuccinate, which can be indicators of kidney dysfunction.[1]
Q2: What are the primary causes of degradation of this compound solutions?
The primary causes of degradation for this compound solutions, similar to other naphthol derivatives, are oxidation and photodegradation.[2] Exposure to light, oxygen (air), and incompatible substances, particularly oxidizing agents, can lead to the breakdown of the compound.[3] The presence of transition metal contaminants in glassware can also catalyze oxidation.
Q3: How can I visually identify if my this compound solution has degraded?
A freshly prepared solution of this compound in a suitable organic solvent should be clear and colorless to pale yellow. The appearance of a yellow, pink, brown, or black color is a common indicator of degradation. Precipitation or cloudiness in the solution can also signify degradation or poor solubility.
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Protection from Light: Store solutions in amber glass vials or wrap containers with aluminum foil.
-
Inert Atmosphere: For long-term storage, it is recommended to prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Temperature: Store stock solutions at -20°C for extended stability, potentially for up to one year. For working solutions, refrigeration at 2-8°C is advisable for short-term storage.
Q5: What solvents are recommended for preparing this compound solutions?
This compound is soluble in organic solvents such as benzene, alcohol, and ether.[3] For biochemical assays, ethanol or methanol are commonly used to prepare stock solutions. It is crucial to use high-purity, degassed solvents to minimize contaminants and dissolved oxygen that can contribute to degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (Yellow, Pink, Brown, or Black) | Oxidation, photodegradation, or presence of impurities. | 1. Protect from Light: Ensure solutions are stored in light-protecting containers. 2. Inert Atmosphere: Prepare fresh solutions and consider purging the vial with an inert gas (nitrogen or argon) before sealing. 3. Solvent Purity: Use high-purity, peroxide-free solvents. Degassing the solvent by sonication or sparging with an inert gas before use is recommended. 4. Clean Glassware: Ensure all glassware is scrupulously clean and free of metal contaminants. Acid-washing of glassware may be beneficial. |
| Precipitation or Cloudiness in Solution | Poor solubility, temperature effects, or chemical reaction. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. For aqueous applications, a common practice with similar compounds is to pre-dissolve in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding to the aqueous phase. 2. Temperature Control: Store solutions at the recommended temperature. Some compounds may precipitate at lower temperatures. If warming is necessary to redissolve, do so gently and check for any signs of degradation. 3. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH might improve solubility, but be aware that extreme pH values can accelerate degradation. |
| Inconsistent Experimental Results | Degradation of the stock solution, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 2. Assess Purity: If a stock solution is used over time, its purity and concentration should be periodically checked using a stability-indicating method like HPLC-UV. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity methanol or ethanol (HPLC grade or equivalent)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (nitrogen or argon) source (optional, for long-term storage)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry amber glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity methanol or ethanol to the vial to achieve the desired concentration (e.g., 3 mg/mL).
-
Dissolution: Cap the vial and vortex or sonicate gently until the powder is completely dissolved.
-
Inert Gas Purge (for long-term storage): If preparing a solution for long-term storage, gently purge the headspace of the vial with an inert gas for 1-2 minutes to displace air.
-
Sealing: Tightly seal the vial with the PTFE-lined cap.
-
Storage: Store the solution at -20°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol, based on methods for similar naphthol compounds, can be adapted to assess the stability of this compound solutions by quantifying the parent compound and detecting the appearance of degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH) is commonly used for separating aromatic compounds. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound. This can be determined by a UV scan of a fresh solution, but a wavelength around 230 nm is a reasonable starting point for naphthol derivatives.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of freshly dissolved this compound of a known concentration in the mobile phase.
-
Sample Preparation: Dilute the aged or suspect solution to be tested with the mobile phase to a concentration within the linear range of the detector.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound remaining in the sample by comparing its peak area to that of the standard.
-
Observe the appearance of any new peaks in the chromatogram of the aged sample, which would indicate the formation of degradation products.
-
Visualizations
Caption: Factors leading to the degradation of this compound solutions.
Caption: A logical workflow for troubleshooting issues with this compound solutions.
References
Technical Support Center: Enhancing the Sensitivity of Guanidinoacetate Assays
Welcome to the technical support center for guanidinoacetate (GAA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for quantifying guanidinoacetate (GAA)?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of GAA in biological samples.[1][2][3] It offers high sensitivity and the ability to simultaneously measure related compounds like creatine.[1][2][4] Methods using gas chromatography-mass spectrometry (GC-MS) also provide high sensitivity, particularly for detecting low analyte levels. High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive option, often employed after a derivatization step to enhance the signal.[5][6]
Q2: I am seeing low signal or poor sensitivity in my LC-MS/MS analysis of GAA. What are the possible causes and solutions?
A2: Low sensitivity in LC-MS/MS assays for GAA can stem from several factors:
-
Suboptimal Sample Preparation: Inefficient protein precipitation or extraction can lead to loss of GAA. Ensure proper mixing and centrifugation during sample preparation.[4] For plasma or serum, a common method is protein precipitation with methanol.[4]
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids) can suppress the ionization of GAA in the mass spectrometer, leading to a lower signal. To mitigate this, consider:
-
Diluting the sample: This can reduce the concentration of interfering substances.
-
Using a more effective sample cleanup method: Solid-phase extraction (SPE) can be employed for cleaner samples.
-
Employing stable isotope-labeled internal standards: This is crucial for accurate quantification as it helps to correct for matrix effects and variations in instrument response.[1][2]
-
-
Inefficient Derivatization (if applicable): Some methods utilize derivatization to improve chromatographic retention and sensitivity.[1][7] Incomplete derivatization will result in a low signal. Ensure that the derivatizing agent is fresh and that the reaction conditions (temperature, time) are optimal.
-
Instrument Parameters: The mass spectrometer source conditions (e.g., ion spray voltage, temperature) and collision energy need to be optimized for GAA and its internal standard to achieve maximum signal intensity.[4]
Q3: Is derivatization necessary for GAA analysis?
A3: Not always. While derivatization to butyl-esters has been a common practice to improve the chromatographic properties and sensitivity of GAA, several non-derivatized methods have been successfully developed.[1][7][8][9] These newer methods simplify sample preparation and reduce analysis time.[7][8][9] Ion-pairing chromatography is one approach that can be used to retain the polar GAA molecule on a standard C18 column without derivatization.[8]
Q4: My GAA measurements are not reproducible. What should I check?
A4: Poor reproducibility can be caused by:
-
Inconsistent Sample Handling: Guanidinoacetate stability can be an issue. For urine samples, it's important to control the storage temperature. Storing urine at room temperature or 4°C can lead to an increase in creatine concentration, while freezing can cause a decrease.[10] Sonication of thawed samples may be necessary to ensure homogeneity.[10]
-
Variable Extraction Efficiency: Ensure consistent and precise pipetting of samples, internal standards, and solvents during the extraction process.
-
Instrument Instability: Check the stability of the LC-MS/MS system, including pump pressures and spray stability in the ion source. Regular calibration and maintenance are essential.
Q5: What are the expected concentrations of GAA in healthy individuals?
A5: GAA levels can vary depending on the biological fluid and the age of the individual. For instance, in one study, the mean plasma GAA in neurologically normal controls was 1.16 (± 0.59) µmol/L, while in urine it was 311 (± 191) µmol/L.[6] It is crucial to establish your own reference ranges or use age-matched reference values for accurate interpretation of results.[3]
Data Presentation
Table 1: Comparison of Sensitivity for Different Guanidinoacetate Assay Methods
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Plasma | 0.002 µmol/L | 0.02 µmol/L | [1] |
| LC-MS/MS (FIA) | Dried Blood Spot | 0.30 µmol/L of blood | - | [11] |
| HPLC-FLD | Urine | - | 1 nmol/mL | [5] |
| GC-MS | Plasma | - | 0.5 µM | [12] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for GAA
| Parameter | Plasma | Urine | Reference |
| Linear Range | 0.02 - 40 µmol/L | - | [1] |
| Intra-assay CV (%) | < 8% | < 10% | [1][4] |
| Inter-assay CV (%) | < 8% | < 10% | [1][4] |
| Recovery (%) | 96.45 - 102.95% | 86 - 106% | [1][4] |
Experimental Protocols
Protocol 1: Sensitive Quantification of Guanidinoacetate in Plasma by LC-MS/MS (with Derivatization)
This protocol is based on the methodology described by Marescau et al. and others, which involves derivatization to enhance sensitivity.
1. Materials:
-
Plasma samples
-
Acetonitrile
-
Internal Standard: ¹³C₂-Guanidinoacetate
-
3N HCl in n-butanol
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Supelcosil™ LC-4.6mm column or equivalent
2. Sample Preparation:
-
To 50 µL of plasma, add an appropriate amount of ¹³C₂-GAA internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
For derivatization, add 100 µL of 3N HCl in n-butanol and incubate at 60°C for 20 minutes.
-
Evaporate the sample to dryness again under nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase mixture.
3. LC-MS/MS Analysis:
-
Column: Supelcosil™ LC-4.6mm.
-
Mobile Phase: Use a gradient elution with mobile phases A and B.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in positive ionization mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both GAA and its internal standard.
Protocol 2: Simplified Quantification of Guanidinoacetate in Urine by LC-MS/MS (Non-Derivatized)
This protocol is a simplified method that avoids the derivatization step, as described in several recent studies.
1. Materials:
-
Urine samples
-
Internal Standard: ¹³C₂-Guanidinoacetate
-
Distilled water
-
Methanol
-
Ion-pairing agent (if required by the specific method)
-
C18 HPLC column
2. Sample Preparation:
-
Take 50 µL of urine sample.
-
Add 50 µL of the internal standard solution.
-
Vortex the mixture.
-
Add 500 µL of distilled water and vortex again.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet any precipitates.[4]
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Column: A standard C18 column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile. An ion-pairing agent may be added to the aqueous phase to improve retention of GAA.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: Operate in positive ionization mode.
-
Detection: Monitor the specific MRM transitions for GAA and its internal standard.
Visualizations
Signaling Pathway
Caption: Creatine biosynthesis pathway showing the two-step enzymatic conversion.
Experimental Workflow
Caption: General workflow for a typical guanidinoacetate assay using LC-MS/MS.
References
- 1. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Guanidinoacetate and creatine plus creatinine assessment in physiologic fluids: an effective diagnostic tool for the biochemical diagnosis of arginine:glycine amidinotransferase and guanidinoacetate methyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of creatine and guanidinoacetate by GC-MS: study of their stability in urine at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of guanidinoacetate and creatine in dried blood spot by flow injection analysis-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Azo Dyes Using 2,4-Dichloro-1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azo dyes using 2,4-dichloro-1-naphthol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and their mitigation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Azo Dye | Decomposition of the diazonium salt: This is often due to the reaction temperature being too high (above 5-10°C) or an inappropriate pH.[1][2] | Maintain a strict temperature control of 0-5°C during the diazotization and coupling steps. Ensure the diazotization is carried out in a strongly acidic medium (pH 1-2) to stabilize the diazonium salt.[3] |
| Incorrect pH for coupling: The coupling reaction with naphthols requires a specific pH range to proceed efficiently. For phenols and naphthols, a mildly alkaline pH (typically 8-10) is required to activate the coupling component by forming the more nucleophilic phenoxide ion.[3][4] | Carefully adjust the pH of the this compound solution to the optimal range (e.g., pH 9-10) before and during the addition of the diazonium salt solution. Use a buffer solution to maintain the pH. | |
| Inactive coupling component: The this compound may not be sufficiently activated for the electrophilic attack by the diazonium ion. | Ensure the this compound is fully dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) to form the naphthoxide ion, which is a much more powerful coupling agent.[5] | |
| Formation of Off-Color Byproducts | Hydrolysis of the diazonium salt: If the diazonium salt solution is allowed to warm up or is not used promptly, it can react with water to form a phenol, which can then couple with another diazonium ion to produce an undesired azo dye.[2] | Use the diazonium salt solution immediately after its preparation and keep it continuously cooled in an ice bath. |
| Formation of triazenes: If the pH during coupling is not sufficiently alkaline, the diazonium ion can react with the amino group of the unreacted aromatic amine (if any remains) to form a triazene. | Ensure complete diazotization of the primary aromatic amine by using a slight excess of sodium nitrite and sufficient acid. Maintain the appropriate alkaline pH during the coupling step. | |
| Oxidation of this compound: The naphthol derivative can be susceptible to oxidation, especially under alkaline conditions and in the presence of air, leading to colored impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use freshly prepared solutions. | |
| Inconsistent Results | Variability in reaction conditions: Small changes in temperature, pH, or addition rates can significantly impact the reaction outcome. | Standardize the experimental protocol with precise control over all reaction parameters. Use calibrated equipment for measurements. |
| Impurity of starting materials: Impurities in the aromatic amine or this compound can lead to side reactions and variable yields. | Use purified starting materials. The purity can be checked by techniques like melting point determination or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during azo dye synthesis?
A1: Temperature is the most critical parameter. Diazonium salts are thermally unstable and readily decompose at temperatures above 5-10°C.[1] Therefore, maintaining a low temperature (0-5°C) throughout the diazotization and coupling steps is crucial to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts.
Q2: What is the optimal pH for the coupling reaction with this compound?
A2: For the coupling of diazonium salts with phenols and naphthols, a mildly alkaline pH, typically in the range of 9-10, is required.[3] This condition is necessary to deprotonate the hydroxyl group of this compound, forming the much more reactive naphthoxide ion. However, excessively high pH should be avoided as it can promote the decomposition of the diazonium salt.
Q3: Where does the azo coupling occur on the this compound ring?
A3: The hydroxyl group at the 1-position is a strong activating group and directs the electrophilic diazonium ion primarily to the para-position (position 4). However, since this position is blocked by a chlorine atom, the coupling is expected to occur at the ortho-position (position 2), which is also activated by the hydroxyl group. The presence of the chloro substituent at position 2 might introduce some steric hindrance, potentially affecting the reaction rate.
Q4: Can the chlorine atoms on the naphthol ring be displaced during the reaction?
A4: While aromatic nucleophilic substitution of halogens can occur under certain conditions (e.g., with strong nucleophiles and activating groups), it is generally not a major side reaction under the typical mild conditions of azo coupling. However, the possibility of minor displacement, especially if harsh conditions are used, cannot be entirely ruled out and may contribute to the formation of minor byproducts.
Q5: What are the common side products I should be aware of?
A5: The most common side products include:
-
Phenols: Formed from the decomposition of the diazonium salt in the presence of water.[2]
-
Triazenes: Formed by the reaction of the diazonium salt with unreacted primary aromatic amine.
-
Reduction products: The diazonium group can be reduced to a hydrazine.
-
Bis-azo compounds: In some cases, a second diazonium ion can couple to the already formed azo dye, especially if there is an excess of the diazonium salt and the initial product is still activated.
Data Presentation
Table 1: General Influence of Reaction Parameters on Azo Dye Synthesis
| Parameter | Condition | Expected Effect on Main Product Yield | Expected Effect on Side Product Formation |
| Temperature | 0-5°C | High | Low (Minimizes diazonium salt decomposition) |
| > 10°C | Low | High (Increased formation of phenols from decomposition)[1] | |
| pH (Diazotization) | 1-2 | High | Low (Stabilizes the diazonium salt) |
| > 3 | Low | High (Promotes side reactions of the diazonium salt) | |
| pH (Coupling) | 4-7 | Low | Moderate (Incomplete coupling) |
| 9-10 | High | Low (Optimal for naphthoxide formation)[3] | |
| > 11 | Decreasing | High (Increased decomposition of the diazonium salt) | |
| **Stoichiometry (Amine:NaNO₂) ** | 1:1 | Optimal | Low |
| 1:>1.1 | No significant change | High (Excess nitrous acid can lead to side reactions) | |
| >1:1 | Low (Incomplete diazotization) | High (Formation of triazenes) |
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine (1.0 eq.) in dilute hydrochloric acid (e.g., 3 M) in a beaker.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling with this compound
-
In a separate beaker, dissolve this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10%) to form the sodium naphthoxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution to the naphthoxide solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.
Visualizations
Caption: Main reaction pathway for azo dye synthesis and major side reactions.
Caption: A logical workflow for troubleshooting common issues in azo dye synthesis.
References
Technical Support Center: Optimizing Azo Dye Yield from 2,4-Dichloro-1-naphthol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of azo dyes derived from 2,4-dichloro-1-naphthol.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of azo dyes. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Azo Dye Formation | 1. Incomplete Diazotization: The primary aromatic amine has not been fully converted to the diazonium salt. [cite: 11] 2. Decomposition of Diazonium Salt: The reaction temperature was too high, leading to the breakdown of the unstable diazonium salt. [cite: 17] 3. Suboptimal pH for Coupling: The pH of the reaction medium is not suitable for the electrophilic substitution on the this compound ring. [cite: 17] 4. Reduced Nucleophilicity of Naphthol: The two electron-withdrawing chlorine atoms on the naphthol ring decrease its reactivity towards the diazonium salt. | 1. Ensure complete dissolution of the amine in the acid before adding sodium nitrite. Use starch-iodide paper to test for a slight excess of nitrous acid, which indicates the completion of the diazotization reaction. 2. Strictly maintain the diazotization reaction temperature between 0-5°C using an ice or ice-salt bath. The diazonium salt solution should be used immediately after preparation. [cite: 17] 3. For phenolic coupling components like this compound, the coupling reaction is typically carried out in a slightly alkaline medium (pH 8-10) to activate the hydroxyl group. [cite: 16] 4. A higher pH might be necessary to sufficiently deprotonate the hydroxyl group of the naphthol, increasing its nucleophilicity. However, excessively high pH can lead to the decomposition of the diazonium salt. Careful optimization of the pH is crucial. |
| Formation of a Tarry or Oily Product | 1. High Reaction Temperature: Elevated temperatures can lead to the formation of byproducts and decomposition of the dye. 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions. 3. Impure Starting Materials: The presence of impurities in the aromatic amine or the this compound can result in the formation of complex mixtures. | 1. Maintain the temperature of both the diazotization and coupling reactions at 0-5°C. 2. Use a precise 1:1 molar ratio of the diazonium salt and the coupling component. 3. Ensure the purity of the starting materials through appropriate purification techniques such as recrystallization or distillation. |
| "Off-Color" or Inconsistent Dye Color | 1. Side Reactions: Competing reactions can lead to the formation of colored impurities. 2. pH Fluctuations: Inconsistent pH during the coupling reaction can affect the final color of the dye. [cite: 17] 3. Oxidation of the Product: The azo dye may be susceptible to oxidation, leading to a change in color. | 1. Control the temperature and rate of addition of the diazonium salt to the coupling component solution to minimize side reactions. 2. Use a buffer solution to maintain a constant pH during the coupling reaction. 3. After formation, the dye should be isolated promptly and protected from prolonged exposure to air and light. |
| Difficulty in Product Isolation/Purification | 1. Poor Precipitation: The azo dye may be soluble in the reaction medium. 2. Presence of Soluble Impurities: Unreacted starting materials or byproducts may remain in the solution. 3. Fine Precipitate: The dye may precipitate as very fine particles that are difficult to filter. | 1. After the reaction is complete, "salting out" the dye by adding a saturated solution of sodium chloride can promote precipitation. [cite: 4] 2. Wash the crude product with appropriate solvents to remove impurities. For example, washing with dilute acid can remove unreacted amine, and washing with dilute base can remove unreacted naphthol. 3. Allow the precipitate to digest by stirring it in the mother liquor for an extended period, which can lead to the formation of larger, more easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of an aromatic amine?
A1: The diazotization reaction is highly exothermic and the resulting diazonium salts are generally unstable at higher temperatures. [cite: 17] Therefore, it is crucial to maintain the reaction temperature between 0 and 5°C using an ice or ice-salt bath to prevent the decomposition of the diazonium salt and maximize the yield. [cite: 17]
Q2: How does the pH affect the coupling reaction with this compound?
A2: The pH of the coupling reaction is a critical parameter. For phenolic coupling components like this compound, the reaction is typically carried out in a slightly alkaline medium (pH 8-10). [cite: 16] This is because the hydroxyl group of the naphthol needs to be deprotonated to the more nucleophilic phenoxide ion to facilitate the electrophilic attack by the diazonium salt. However, a pH that is too high can lead to the decomposition of the diazonium salt into inactive species. Therefore, careful control and optimization of the pH are essential for a high yield.
Q3: Where does the diazonium salt typically couple on the this compound ring?
A3: For 1-naphthol, the azo coupling reaction predominantly occurs at the C4 position (para to the hydroxyl group). [cite: 14, 15] In the case of this compound, the C4 position is blocked by a chlorine atom. Therefore, the coupling is expected to occur at the C2 position, which is ortho to the hydroxyl group. However, the presence of a chlorine atom at the C2 position will likely influence the reaction rate and may necessitate more forcing reaction conditions.
Q4: Can I purify the crude azo dye? If so, how?
A4: Yes, purification of the crude azo dye is often necessary to remove unreacted starting materials and byproducts. A common method for purification is recrystallization from a suitable solvent or solvent mixture. [cite: 9] The choice of solvent will depend on the solubility of the specific azo dye. Another technique is to wash the crude product with dilute acid and base solutions to remove any unreacted amine and naphthol, respectively.
Q5: The yield of my azo dye is consistently low. What are the most likely reasons?
A5: Consistently low yields are often due to a combination of factors. The most common culprits are:
-
Decomposition of the diazonium salt: Ensure the temperature of the diazotization reaction is strictly maintained between 0-5°C and that the diazonium salt solution is used immediately. [cite: 17]
-
Suboptimal pH for coupling: The pH of the coupling reaction needs to be carefully optimized for this compound.
-
Incomplete diazotization: Verify the completion of the diazotization reaction using a starch-iodide paper test.
-
Purity of starting materials: Use high-purity aromatic amine and this compound.
Data Presentation
Systematic optimization of reaction conditions is key to improving the yield of your azo dye. We recommend maintaining a detailed record of your experiments. Below are template tables to help you structure your data.
Table 1: Optimization of Diazotization Reaction Conditions
| Experiment ID | Aromatic Amine (mmol) | Sodium Nitrite (mmol) | Acid (e.g., HCl) (mmol) | Temperature (°C) | Reaction Time (min) | Observations | Diazonium Salt Yield (%) (if determined) |
Table 2: Optimization of Coupling Reaction Conditions
| Experiment ID | Diazonium Salt (mmol) | This compound (mmol) | Solvent | pH | Temperature (°C) | Reaction Time (h) | Crude Yield (g) | Crude Yield (%) |
Experimental Protocols
The following are generalized protocols for the diazotization of an aromatic amine and the subsequent coupling reaction with a substituted naphthol like this compound. These protocols should be considered as a starting point and will likely require optimization for your specific aromatic amine.
Protocol 1: Diazotization of a Primary Aromatic Amine
-
In a beaker, dissolve the primary aromatic amine in a dilute mineral acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes at 0-5°C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
The resulting cold diazonium salt solution should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction
-
In a separate beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold this compound solution.
-
A colored precipitate of the azo dye should form.
-
Maintain the reaction temperature below 10°C and continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
The crude product can then be purified by recrystallization from a suitable solvent.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of azo dyes derived from this compound.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Arginine Determination: 2,4-Dichloro-1-naphthol Spectrophotometry vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like L-arginine is crucial for applications ranging from metabolic studies to quality control of pharmaceutical products. This guide provides an objective comparison of two distinct analytical methods for arginine determination: a spectrophotometric method based on the Sakaguchi reaction using a naphthol derivative, and a High-Performance Liquid Chromatography (HPLC) method. This comparison is supported by experimental data to assist in the selection of the most appropriate method for specific research needs.
The traditional spectrophotometric method, relying on the colorimetric Sakaguchi reaction, offers a simple and cost-effective approach. In this reaction, the guanidinium group of arginine reacts with a naphthol compound, such as 2,4-Dichloro-1-naphthol, in the presence of an oxidizing agent to produce a colored complex that can be quantified. In contrast, HPLC provides a more sophisticated, separation-based technique, offering high specificity and the ability to simultaneously analyze multiple amino acids.
Quantitative Performance Comparison
The choice between the spectrophotometric and HPLC methods for arginine quantification is often guided by the required sensitivity, specificity, and the complexity of the sample matrix. HPLC generally demonstrates superior performance in terms of sensitivity and selectivity. The following tables summarize key analytical performance parameters for both methods.
Table 1: Spectrophotometric Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 45 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.992[1] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] |
| Precision (%RSD) | 0.5 - 1.5%[1] |
| Accuracy/Recovery | Not explicitly stated |
Note: Data is based on studies using α-naphthol in the Sakaguchi reaction, serving as a proxy for a method using this compound.
Table 2: High-Performance Liquid Chromatography (HILIC) Method Validation Data
| Parameter | Result |
| Linearity Range | LOQ - 150% of analyte concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.066 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.22 µg/mL[3] |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98 - 102% |
| Robustness | Method is robust to small variations[3] |
Experimental Protocols
Detailed methodologies for the quantification of arginine by both spectrophotometry and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Spectrophotometric Method: Modified Sakaguchi Reaction
This protocol is based on the principle of the Sakaguchi reaction for the colorimetric determination of arginine.
Reagents:
-
Arginine standard solutions
-
This compound solution (e.g., 1% in ethanol)
-
Sodium hypobromite solution (freshly prepared)
-
Urea solution
-
Sodium hydroxide (NaOH) solution
-
Buffer solution (as required for sample preparation)
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of arginine of known concentrations. Prepare the unknown sample solution, ensuring the arginine concentration falls within the linear range of the assay.
-
Reaction:
-
To a set of test tubes, add a fixed volume of each standard and the sample solution.
-
Add a specific volume of NaOH solution to make the solution alkaline.
-
Add the this compound solution and mix thoroughly.
-
Add the oxidizing agent (e.g., sodium hypobromite) and mix. A red color will develop.
-
Add a urea solution to stabilize the color.
-
-
Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (typically around 500-520 nm) using a spectrophotometer.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of arginine in the sample by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography (HILIC) Method
This protocol describes a HILIC-based HPLC method for the quantification of arginine without the need for derivatization.[3]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
HILIC column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Arginine standard solutions
-
Mobile Phase A: 50 mM Potassium dihydrogen phosphate
-
Mobile Phase B: Acetonitrile
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 200 nm
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of arginine and dilute it to create a series of calibration standards. Prepare the sample solution and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the arginine peak based on its retention time. Create a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of arginine in the sample based on its peak area and the calibration curve.
Method Validation Workflow
The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow of Analytical Method Validation.
References
A Comparative Guide to Arginine Detection: 2,4-Dichloro-1-naphthol and Other Key Reagents
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of arginine, a critical amino acid in numerous physiological processes, is paramount. This guide provides an objective comparison of 2,4-Dichloro-1-naphthol and other common reagents used for arginine determination, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Overview of Arginine Detection Reagents
The selection of a suitable reagent for arginine detection depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. While this compound is utilized in a modified Sakaguchi reaction, other well-established methods include the traditional Sakaguchi reaction with α-naphthol, the fluorescent phenanthrenequinone method, and the general amino acid reagent, ninhydrin.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of these reagents for the detection of arginine. It is important to note that performance can vary based on the specific experimental conditions and the nature of the sample being analyzed.
| Reagent | Detection Method | Principle | Specificity for Arginine | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | Colorimetric | Modified Sakaguchi reaction | High (Reacts with guanidinium group) | Data not readily available | Potentially enhanced stability or sensitivity over traditional Sakaguchi | Limited published data on performance metrics |
| α-Naphthol (Sakaguchi Reagent) | Colorimetric | Forms a red-colored complex with the guanidinium group of arginine in the presence of an oxidizing agent (e.g., hypobromite). | High | ~0.1 µg/mL | Simple, cost-effective, specific for guanidinium-containing compounds. | Color instability (can be improved with urea), reagent instability. |
| Phenanthrenequinone | Fluorometric | Reacts with the guanidinium group of arginine to form a highly fluorescent product. | High | Nanomolar range | High sensitivity, suitable for trace analysis. | Requires a fluorometer, potential for quenching in complex samples. |
| Ninhydrin | Colorimetric | Reacts with the primary amino group of most amino acids to form a purple-colored product (Ruhemann's purple). | Low (Reacts with most amino acids) | Micromolar range | Simple, widely used for total amino acid quantification. | Not specific for arginine, requires heating. |
Experimental Workflows
The general experimental workflow for arginine detection using these reagents involves sample preparation, reaction with the specific reagent, and subsequent measurement of the resulting signal. The following diagram illustrates a comparative overview of these workflows.
Caption: Comparative workflow for arginine detection.
Detailed Experimental Protocols
Modified Sakaguchi Reaction with this compound
While specific validated protocols with performance data are not widely published, the method generally follows the principle of the Sakaguchi reaction.
-
Reagents:
-
Arginine standard solutions
-
This compound solution (e.g., 1% in ethanol)
-
Alkaline solution (e.g., 10% NaOH)
-
Oxidizing agent (e.g., sodium hypochlorite solution)
-
Urea solution (optional, for color stabilization)
-
-
Procedure:
-
To 1 mL of the sample or standard in a test tube, add 1 mL of 10% NaOH.
-
Add 0.5 mL of the this compound solution and mix.
-
Add a few drops of the oxidizing agent and mix vigorously.
-
Observe the development of a colored product.
-
If using, add urea solution to stabilize the color.
-
Measure the absorbance at the wavelength of maximum absorption against a reagent blank.
-
Sakaguchi Reaction with α-Naphthol
This is the traditional and widely cited colorimetric method for arginine.
-
Reagents:
-
Arginine standard solutions
-
Sakaguchi reagent: 1% α-naphthol in ethanol.
-
Alkaline solution: 10% Sodium Hydroxide (NaOH).
-
Oxidizing agent: 5% Sodium Hypochlorite (NaOCl) or Sodium Hypobromite (NaOBr).
-
Urea solution (5%) for color stabilization.
-
-
Procedure:
-
Pipette 1 mL of the sample or standard solution into a test tube.
-
Add 1 mL of 10% NaOH and mix.
-
Add 2 drops of 1% α-naphthol solution and mix well.
-
Cool the mixture in an ice bath.
-
Add 4-5 drops of the oxidizing agent and mix. A red color will develop.
-
Add 1 mL of 5% urea solution to stabilize the color.
-
Measure the absorbance at 520 nm within 30 minutes.
-
Phenanthrenequinone Fluorometric Method
This method offers high sensitivity for arginine detection.
-
Reagents:
-
Arginine standard solutions
-
Phenanthrenequinone solution (e.g., 0.02% in absolute ethanol)
-
Alkaline solution (e.g., 10% NaOH)
-
-
Procedure:
-
To 1 mL of the sample or standard, add 0.5 mL of the phenanthrenequinone solution.
-
Add 0.5 mL of 10% NaOH and mix thoroughly.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the fluorescence intensity using an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Ninhydrin Colorimetric Method
Ninhydrin is a general reagent for the detection of amino acids.
-
Reagents:
-
Arginine standard solutions
-
Ninhydrin reagent: Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.
-
Buffer solution (e.g., citrate buffer, pH 5.0)
-
-
Procedure:
-
To 1 mL of the sample or standard in a test tube, add 1 mL of the buffer solution.
-
Add 0.5 mL of the ninhydrin reagent and mix well.
-
Heat the mixture in a boiling water bath for 15-20 minutes. A purple color will develop.
-
Cool the tubes to room temperature.
-
Add 5 mL of a diluent (e.g., 50% ethanol) and mix.
-
Measure the absorbance at 570 nm.
-
Conclusion
The choice of reagent for arginine detection is a critical decision in experimental design. This compound , as a modification of the Sakaguchi reaction, offers the high specificity of targeting the guanidinium group, though more validation data is needed to fully assess its advantages. The traditional Sakaguchi reaction using α-naphthol remains a simple and specific colorimetric method. For high sensitivity applications, the phenanthrenequinone fluorometric assay is a superior choice. Ninhydrin is a suitable reagent for the general quantification of total amino acids but lacks specificity for arginine. Researchers should consider the specific requirements of their study, including sensitivity, specificity, and available equipment, when selecting the most appropriate method for arginine determination.
A Comparative Guide to 2,4-Dichloro-1-naphthol and 8-hydroxyquinoline for Guanidino Compound Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Reagents for the Sakaguchi Reaction
The accurate quantification of guanidino compounds, such as the amino acid arginine, is critical in numerous fields of biomedical research and drug development. The Sakaguchi reaction remains a cornerstone for the colorimetric determination of these compounds. This guide provides a detailed comparison of two commonly used reagents in modified Sakaguchi protocols: 2,4-dichloro-1-naphthol and 8-hydroxyquinoline. This analysis is based on experimental data to inform the selection of the most suitable reagent for specific research needs.
Principle of the Sakaguchi Reaction
The Sakaguchi reaction is based on the reaction of the guanidinium group of arginine and other monosubstituted guanidino compounds with a phenol or naphthol derivative in the presence of an oxidizing agent, typically sodium hypochlorite or sodium hypobromite, in an alkaline medium.[1][2] This reaction produces a characteristic red-colored product, the absorbance of which is proportional to the concentration of the guanidino compound.
Performance Comparison: this compound vs. 8-hydroxyquinoline
While both this compound and 8-hydroxyquinoline are effective reagents for the Sakaguchi reaction, key differences in their performance have been reported. The selection of the optimal reagent often depends on the specific requirements of the assay, such as sensitivity and the stability of the colored product.
One of the primary advantages of 8-hydroxyquinoline is the reported higher apparent molar absorption of the chromogenic product formed.[3] This suggests a potentially higher sensitivity for the detection of guanidino compounds compared to other Sakaguchi reagents. The color stability of the product formed with 8-hydroxyquinoline has been documented to last for 4 to 6 minutes, which is generally sufficient for spectrophotometric measurements.[3][4]
This compound is also utilized in modified Sakaguchi reactions.[5] While specific quantitative performance data such as molar absorptivity, limit of detection (LOD), and limit of quantitation (LOQ) are not as readily available in the reviewed literature, its use in established protocols indicates its efficacy. The absorption maximum for the Sakaguchi reaction product, in general, is observed around 520 nm.[6]
The following table summarizes the key characteristics of each reagent based on available experimental data.
| Parameter | This compound | 8-hydroxyquinoline |
| Principle | Colorimetric detection of guanidino compounds via Sakaguchi reaction | Colorimetric detection of guanidino compounds via Sakaguchi reaction |
| Wavelength of Max. Absorbance (λmax) | ~520 nm[6] | 500 nm[3][4] |
| Reported Sensitivity | Effective for spectrophotometric determination of arginine. | Higher apparent molar absorption compared to other Sakaguchi reagents, suggesting higher sensitivity.[3] |
| Color Stability | Data not readily available | 4-6 minutes[3][4] |
| Oxidizing Agent | Sodium hypochlorite (NaClO)[6] | Sodium hypobromite (NaOBr) or Sodium hypochlorite (NaClO)[3][4] |
| Alkaline Medium | Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)[6] | Sodium hydroxide (NaOH)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the use of each reagent in the analysis of guanidino compounds.
Protocol for Guanidino Compound Analysis using this compound
This protocol is adapted from a method used for the determination of arginine concentration in cells.[6]
Reagents:
-
8% (w/v) Barium hydroxide (Ba(OH)₂) solution
-
5% (v/v) Sodium hypochlorite (NaClO) solution
-
1% (w/v) this compound in a suitable solvent (e.g., ethanol)
-
Sample containing the guanidino compound
-
Distilled water
Procedure:
-
Prepare a 1 mL reaction solution by mixing the following in a test tube:
-
560 µL Distilled water
-
268 µL 8% Ba(OH)₂ solution
-
143 µL 1% this compound solution
-
29 µL 5% NaClO solution
-
-
Add the sample containing the guanidino compound to the reaction mixture.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) to allow for color development.[6]
-
Measure the absorbance of the solution at approximately 520 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of the target guanidino compound to quantify the amount in the sample.
Protocol for Guanidino Compound Analysis using 8-hydroxyquinoline
This protocol is based on an optimized method for the determination of arginine.[3][4]
Reagents:
-
0.02% (w/v) 8-hydroxyquinoline solution in 95% ethanol
-
0.4% (w/v) Sodium hypobromite (NaOBr) solution (freshly prepared)
-
2 M Sodium hydroxide (NaOH) solution
-
Sample containing the guanidino compound
Procedure:
-
To a test tube, add 5 mL of the sample solution.
-
Add 1.0 mL of 2 M NaOH solution and mix.
-
Add 1.0 mL of 0.02% 8-hydroxyquinoline solution and mix thoroughly.
-
Cool the mixture in an ice bath.
-
Add 0.5 mL of cold 0.4% sodium hypobromite solution and shake vigorously to develop the color.
-
Measure the absorbance of the solution at 500 nm within 4-6 minutes of adding the sodium hypobromite.[4]
-
Construct a standard curve with known concentrations of the guanidino compound for quantification.
Reaction Pathway and Experimental Workflow
The underlying chemical reaction and the general workflow for the analysis of guanidino compounds using either this compound or 8-hydroxyquinoline can be visualized.
Figure 1. Generalized signaling pathway of the Sakaguchi reaction for the detection of guanidino compounds.
Figure 2. General experimental workflow for guanidino compound analysis using the Sakaguchi reaction.
Conclusion
Both this compound and 8-hydroxyquinoline are valuable reagents for the colorimetric analysis of guanidino compounds via the Sakaguchi reaction. The choice between them may be guided by the specific needs of the experiment.
Based on the available literature, 8-hydroxyquinoline appears to offer a key advantage in terms of the sensitivity of the assay, as evidenced by reports of a higher apparent molar absorption of the resulting colored product.[3] A detailed and optimized protocol for its use is also well-documented.
For This compound , while it is a proven reagent in modified Sakaguchi reactions, there is a comparative lack of readily available public data on its quantitative performance metrics such as molar absorptivity and limits of detection.
For researchers prioritizing high sensitivity in their guanidino compound analysis, 8-hydroxyquinoline may be the preferred reagent. However, this compound remains a viable alternative, and its performance may be suitable for applications where the absolute highest sensitivity is not the primary concern. It is recommended that for any new application, an in-house validation of the chosen method be performed to ensure it meets the specific requirements of the study.
References
- 1. Microfluidic Device for the Identification of Biological Sex by Analysis of Latent Fingermark Deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Sakaguchi test - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Sakaguchi Reaction Product Quenches Phycobilisome Fluorescence, Allowing Determination of the Arginine Concentration in Cells of Anabaena Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bio-Analysis of Dichlorinated Naphthol Isomers: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of dichlorinated naphthol isomers. While direct comparative studies across a wide range of these isomers are limited in publicly available scientific literature, this document synthesizes the existing data on their cytotoxicity, antimicrobial, antioxidant, and enzyme-inhibiting properties. The significant influence of the position of chlorine atoms on the biological effects of these compounds underscores the need for further comprehensive research.
Comparative Biological Activity of Dichlorinated Naphthol Isomers
The substitution pattern of chlorine atoms on the naphthol ring system critically influences the molecule's physicochemical properties and, consequently, its biological activity. The following table summarizes the available data on the bioactivities of various dichlorinated naphthol isomers. It is important to note that the data is collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Isomer | Bioassay | Organism/Cell Line | Results |
| 2,4-Dichloro-1-naphthol | Estrogenic Activity | Male Wistar rats | Demonstrated estrogenic endocrine disruptor activity by altering male sexual behavior.[1][2][3] |
| Antimicrobial Activity | Various bacterial pathogens | A derivative, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol, showed broad-spectrum antibacterial activity, especially against antibiotic-resistant strains.[4] | |
| Dichloronaphthoquinone derivative | Cytotoxicity | Human cancer cell lines | Exhibited cytotoxic effects.[5] |
| General Dichlorinated Naphthols | Antimicrobial Activity | Various bacterial and fungal strains | Derivatives have shown potential as antimicrobial agents.[5] |
| Enzyme Inhibition | Various enzymes | Investigated as potential enzyme inhibitors.[5] | |
| Antioxidant Activity | - | The naphthol structure suggests potential for free radical scavenging.[5] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
-
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dichlorinated naphthol isomer solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the dichlorinated naphthol isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Dichlorinated naphthol isomer solutions of varying concentrations
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial dilutions of the dichlorinated naphthol isomers in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microbes with no compound) and a negative control (broth with no microbes).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7]
-
Materials:
-
96-well plates
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Dichlorinated naphthol isomer solutions of varying concentrations in methanol
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
Microplate reader
-
-
Procedure:
-
Add a solution of the dichlorinated naphthol isomer to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)
This assay determines the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase (AChE).
-
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Dichlorinated naphthol isomer solutions of varying concentrations
-
Donepezil or galantamine as a positive control
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the dichlorinated naphthol isomer solution.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the increase in absorbance at 412 nm at regular intervals. This is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined.
-
Signaling Pathways and Molecular Mechanisms
The biological effects of dichlorinated naphthols are mediated through their interaction with various cellular signaling pathways. While specific data for all isomers is not available, related compounds provide insights into potential mechanisms.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Naphthoquinone derivatives, which are structurally related to naphthols, have been shown to modulate the MAPK signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is often associated with cancer.
Estrogen Receptor Signaling Pathway
Chlorinated phenolic compounds have been identified as endocrine-disrupting chemicals that can interfere with the estrogen receptor (ER) signaling pathway.[1][2][3] This interaction can lead to a range of physiological effects.
Conclusion and Future Directions
The available data, although limited, strongly suggests that dichlorinated naphthol isomers possess a range of biological activities that are significantly influenced by the position of the chlorine substituents. The lack of comprehensive comparative studies represents a significant knowledge gap. Future research should focus on the systematic evaluation of a wide array of dichlorinated naphthol isomers in various bioassays to establish clear structure-activity relationships. Such studies are crucial for identifying promising lead compounds for drug development and for accurately assessing the toxicological risks of these environmental contaminants.
References
- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Performance Evaluation of 2,4-Dichloro-1-naphthol and its Alternatives in Immunoassays
A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate reagents is paramount to ensure the accuracy and sensitivity of immunoassays. This guide provides a comparative overview of 2,4-Dichloro-1-naphthol and, more broadly, its closely related and more commonly used isomer, 4-Chloro-1-naphthol (4-CN), against other prevalent chromogenic substrates for horseradish peroxidase (HRP) in various assay formats. Due to a scarcity of specific performance data for this compound, this guide will focus on the well-documented characteristics of 4-CN as a representative of naphthol-based substrates.
Overview of HRP Substrates
In enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry (IHC), HRP is a common enzyme conjugated to secondary antibodies. The detection of the target protein is achieved by the enzymatic conversion of a substrate into a colored, fluorescent, or chemiluminescent product. Chromogenic substrates, which produce a colored precipitate, are widely used due to their simplicity and cost-effectiveness, as they do not require specialized equipment for visualization.[1][2]
This guide will focus on the comparison of the following HRP substrates:
-
4-Chloro-1-naphthol (4-CN): A precipitating substrate that produces a blue-purple product.[3]
-
3,3'-Diaminobenzidine (DAB): A widely used substrate that forms a brown, insoluble precipitate.[1]
-
3,3',5,5'-Tetramethylbenzidine (TMB): A highly sensitive substrate that yields a blue product in ELISAs and can be precipitated on membranes.[4]
Quantitative Performance Comparison
The choice of substrate significantly impacts the sensitivity and signal-to-noise ratio of an assay. While specific quantitative data for this compound is limited, the general performance characteristics of 4-CN and other common HRP substrates are summarized below.
| Substrate | Assay Format | Product Color | Relative Sensitivity | Stability of Precipitate | Key Advantages | Key Disadvantages |
| 4-Chloro-1-naphthol (4-CN) | Western Blot, IHC | Blue-purple[3] | Low to moderate[3][5] | Fades upon exposure to light; soluble in alcohol[1][5] | Distinct color useful for double-staining applications[1][5] | Less sensitive than DAB and TMB; precipitate is not permanent[2][5] |
| 3,3'-Diaminobenzidine (DAB) | Western Blot, IHC | Brown[1] | High | Very stable | High sensitivity; stable precipitate | Potential carcinogen; requires careful handling |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | ELISA, Western Blot | Blue (precipitating)[4] | Very High | Stable | Highest sensitivity among common chromogenic substrates | Can produce higher background if not optimized |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of 4-CN and its alternatives in western blotting.
Western Blotting Protocol using 4-Chloro-1-naphthol (4-CN)
This protocol is a general guideline and may require optimization for specific applications.
-
Blocking: After protein transfer to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat milk or 1-3% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
Substrate Preparation: Immediately before use, prepare the 4-CN substrate solution. For example, dissolve 60 mg of 4-CN in 20 ml of methanol. Separately, add 60 µl of ice-cold 30% hydrogen peroxide to 100 ml of Tris-buffered saline (TBS). Mix the two solutions.[6] Some commercial kits provide a ready-to-use solution.
-
Detection: Cover the membrane with the 4-CN substrate solution and incubate for 1-30 minutes at room temperature until the desired band intensity is achieved.[5][6]
-
Stopping the Reaction: Stop the color development by washing the membrane extensively with water. Photograph the results immediately as the color can fade.[5]
Visualizing the Workflow
General Western Blotting Workflow
The following diagram illustrates the key steps in a typical western blotting experiment with chromogenic detection.
Caption: A flowchart of the major steps in a western blotting experiment.
HRP Chromogenic Detection Pathway
This diagram illustrates the enzymatic reaction that leads to the formation of a colored precipitate.
Caption: The catalytic mechanism of HRP with a chromogenic substrate.
Conclusion
While this compound is commercially available, its application and performance in immunoassays are not well-documented in readily available literature. Its isomer, 4-Chloro-1-naphthol, serves as a viable, albeit less sensitive, alternative to more common HRP substrates like DAB and TMB. The choice of substrate should be guided by the specific requirements of the assay, including the desired sensitivity, the stability of the signal, and the potential need for multiplex detection. For high-sensitivity applications, TMB and DAB are generally superior choices. 4-CN may be suitable for applications where its distinct color is advantageous for double-staining protocols. Researchers should always perform initial optimization experiments to determine the best substrate and protocol for their specific experimental conditions.
References
- 1. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. goldbio.com [goldbio.com]
- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
Cross-Validation of Cortisol Measurement: A Comparative Guide to Immunoassay and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. This guide provides an objective cross-validation of two common analytical methods for the measurement of cortisol: a colorimetric immunoassay, analogous to a 2,4-Dichloro-1-naphthol (DCN)-based ELISA, and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cortisol, a primary glucocorticoid hormone, is a critical biomarker for a range of physiological and pathological states. Its precise measurement is essential in diagnostics, clinical trials, and research. While immunoassays offer a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and is considered the reference method.[1][2] This guide presents a detailed comparison of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between throughput, cost, and analytical rigor. The following tables summarize the key quantitative performance parameters for cortisol analysis using a representative immunoassay and a validated LC-MS/MS method.
Table 1: Performance Characteristics of Cortisol Immunoassay vs. LC-MS/MS.
| Parameter | Immunoassay (ELISA) | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.138 nmol/L | 0.036 nmol/L | [3] |
| Limit of Quantification (LOQ) | 0.138 nmol/L | 0.5 ng/mL (~1.38 nmol/L) | [3][4] |
| Linearity (Correlation Coefficient) | >0.999 | >0.999 | [3][5] |
| Intra-assay Precision (%CV) | 3.0% - 4.7% | 0.6% - 2.8% | [3] |
| Inter-assay Precision (%CV) | 2.6% - 5.9% | 0.3% - 3.4% | [3] |
| Bias vs. LC-MS/MS | Positive bias, tends to overestimate | Reference Method | [1][6][7][8] |
Table 2: Comparison of Urinary Free Cortisol (UFC) Measurements (nmol/24h).
| Method | Patient Group | Mean UFC Level | Standard Deviation | Reference(s) |
| Immunoassay (Abbott Architect) | Cushing's Syndrome | 913 | 235 | [9] |
| LC-MS/MS | Cushing's Syndrome | 303 | 155 | [9] |
| Immunoassay (Abbott Architect) | Control Group | 223 | 10 | [9] |
| LC-MS/MS | Control Group | 23 | 2 | [9] |
Experimental Methodologies
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are representative experimental protocols for both the immunoassay and LC-MS/MS methods for cortisol determination.
Cortisol Immunoassay (ELISA) Protocol
This protocol is based on a competitive enzyme-linked immunosorbent assay.
-
Preparation of Reagents: All standards, samples, and reagents are brought to room temperature. Working solutions of standards, wash buffer, and enzyme conjugate are prepared according to the manufacturer's instructions.[10][11]
-
Sample Preparation: Serum or plasma samples can be used directly or diluted. Urine and saliva may require a pre-treatment or dilution step.[12][13] For instance, urine samples may be diluted with the provided ELISA buffer.
-
Assay Procedure:
-
50 µL of standards or samples are added to the appropriate wells of a microplate pre-coated with an anti-cortisol antibody.[11]
-
50 µL of a horseradish peroxidase (HRP)-cortisol conjugate is immediately added to each well.[11]
-
The plate is covered and incubated for 1 hour at 37°C to allow for competitive binding.[11]
-
The plate is washed three to five times with wash buffer to remove unbound reagents.[10][13]
-
100 µL of a chromogenic substrate solution (e.g., TMB, which produces a blue color, similar to the color development in DCN-based assays) is added to each well.[10]
-
The plate is incubated for 15-30 minutes at room temperature in the dark.[10][13]
-
50-100 µL of a stop solution is added to each well, which changes the color from blue to yellow.[10][11]
-
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The cortisol concentration in the samples is then interpolated from this curve. The signal intensity is inversely proportional to the amount of cortisol in the sample.[10]
Cortisol LC-MS/MS Protocol
This protocol describes a typical method for the quantification of cortisol in biological matrices.
-
Preparation of Standards and Internal Standard: Stock solutions of cortisol and a deuterated internal standard (e.g., cortisol-D4) are prepared in methanol. Calibration standards and quality control samples are prepared by spiking known amounts into a representative matrix (e.g., charcoal-stripped serum or saliva).[14][15]
-
Sample Preparation:
-
To 100 µL of sample, an internal standard solution is added.
-
For serum or plasma, protein precipitation is performed by adding a solvent like acetonitrile, followed by centrifugation.[16]
-
For urine or saliva, a simple dilution or a liquid-liquid extraction with a solvent such as methyl tert-butyl ether may be performed.[15]
-
The supernatant or the dried and reconstituted extract is then transferred to an autosampler vial for analysis.[15]
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.[15]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.[2]
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for cortisol and the internal standard are monitored. For cortisol, a common transition is m/z 363.2 → 121.1.[16]
-
-
Data Analysis: The peak area ratios of the analyte to the internal standard are calculated and plotted against the concentrations of the calibration standards to construct a calibration curve. The concentration of cortisol in the samples is determined from this curve.
Visualizing the Workflows
The following diagrams illustrate the distinct experimental workflows of the immunoassay and LC-MS/MS methods.
Discussion and Conclusion
The cross-validation between immunoassay and LC-MS/MS for cortisol measurement highlights the strengths and weaknesses of each technique. Immunoassays are generally faster and more suited for high-throughput screening. However, they are susceptible to cross-reactivity with structurally related steroids, which can lead to a positive bias and an overestimation of cortisol concentrations.[7][8] This is particularly evident in patient samples where metabolites of cortisol or synthetic glucocorticoids may be present.[8]
LC-MS/MS, on the other hand, offers superior analytical specificity and accuracy due to the combination of chromatographic separation and mass-based detection.[1][2] This makes it the preferred method for clinical diagnostics and research applications where precise and reliable quantification is critical. While the initial investment in instrumentation and the complexity of the methodology are higher, the quality of the data generated is unparalleled.
References
- 1. SAT-355 Comparison of Two Serum Cortisol Immunoassays versus Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of urinary free cortisol by LC-MS-MS: adoption of a literature reference range and comparison with our current immunometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of salivary cortisol measurements using different assay methods in relation to serum-free cortisol measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Direct and Extraction Immunoassay Methods With Liquid Chromatography-Tandem Mass Spectrometry Measurement of Urinary Free Cortisol for the Diagnosis of Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance of LC-MS/MS and immunoassay based 24-h urine free cortisol in the diagnosis of Cushing's syndrome. [folia.unifr.ch]
- 10. Cortisol ELISA Kit (ab108665) | Abcam [abcam.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. medimabs.com [medimabs.com]
- 14. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. A Simple Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Measurement of Cortisol Level in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Chlorinated Naphthol Reactions in Immunoassays
For researchers, scientists, and drug development professionals engaged in immunoassays such as Western blotting and ELISA, the choice of a chromogenic substrate for horseradish peroxidase (HRP) is a critical determinant of assay sensitivity, specificity, and overall reliability. While a variety of substrates are available, this guide provides a comparative analysis of chlorinated naphthol-based reagents, with a primary focus on 4-Chloro-1-naphthol (4CN) as a representative compound due to the limited specific data available for 2,4-Dichloro-1-naphthol. The performance of 4CN is compared against other widely used HRP substrates, namely 3,3',5,5'-tetramethylbenzidine (TMB), 3,3'-diaminobenzidine (DAB), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Performance Comparison of HRP Substrates
The selection of an appropriate HRP substrate requires a balance between desired sensitivity, signal stability, and ease of use. The following table summarizes the key performance characteristics of 4-Chloro-1-naphthol and its common alternatives.
| Feature | 4-Chloro-1-naphthol (4CN) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 3,3'-Diaminobenzidine (DAB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Sensitivity | Moderate | High | High | Low to Moderate |
| Limit of Detection | Not widely reported, generally considered less sensitive than TMB and DAB.[1][2] | Picogram to femtogram range.[3] | Picogram range. | Nanogram range.[3] |
| Reaction Product | Insoluble, blue-purple precipitate.[1][2] | Soluble, blue product (precipitating formulations available).[4] | Insoluble, brown precipitate.[4] | Soluble, green product.[3] |
| Signal Stability | Fades upon exposure to light; not permanent.[2] | Precipitated form is stable. | Very stable. | Stable. |
| Primary Applications | Western blotting, Immunohistochemistry.[1][2] | ELISA, Western blotting.[4] | Western blotting, Immunohistochemistry.[4] | ELISA.[3] |
| Advantages | Distinct color, photographs well.[4] | High sensitivity, good signal-to-noise ratio. | High sensitivity, stable product. | Wide dynamic range. |
| Disadvantages | Lower sensitivity, product is not stable and is soluble in alcohol.[4] | Can produce high background if not optimized. | Potential carcinogen. | Lower sensitivity than TMB and DAB.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrates. Below are representative protocols for their use in Western blotting.
Protocol for 4-Chloro-1-naphthol (4CN) in Western Blotting
-
Preparation of 4CN Stock Solution: Dissolve 30 mg of 4CN powder in 10 mL of ice-cold methanol. This stock solution should be prepared fresh.
-
Preparation of Working Substrate Solution: Immediately before use, add 2 mL of the 4CN stock solution to 10 mL of Tris-buffered saline (TBS).
-
Initiation of Reaction: Just prior to application on the membrane, add 5 µL of 30% hydrogen peroxide (H₂O₂) to the working substrate solution.
-
Development: Incubate the blot with the final substrate solution for 5-15 minutes at room temperature.
-
Stopping the Reaction: Stop the color development by washing the membrane with deionized water.
-
Imaging: Photograph the blot immediately, as the colored precipitate is not permanent and can fade.[2]
Protocol for 3,3',5,5'-Tetramethylbenzidine (TMB) in Western Blotting
-
Substrate Preparation: Use a commercially available one-component TMB blotting substrate solution.
-
Development: After incubation with the HRP-conjugated secondary antibody and subsequent washes, cover the membrane with the TMB solution. Incubate for 5-15 minutes at room temperature.
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by rinsing the membrane with deionized water.
-
Imaging: The resulting dark blue precipitate is stable and can be imaged at leisure.[5]
Protocol for 3,3'-Diaminobenzidine (DAB) in Western Blotting
-
Preparation of DAB Solution: Dissolve one DAB tablet (or powder) in 15 mL of Tris-buffered saline (TBS), pH 7.6.
-
Initiation of Reaction: Add 15 µL of 30% hydrogen peroxide (H₂O₂) immediately before use.
-
Development: Incubate the blot in the DAB solution for 5-10 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by washing the membrane extensively with deionized water.
-
Imaging: The brown precipitate is very stable, allowing for delayed imaging.
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: HRP catalytic cycle and oxidation of 4-Chloro-1-naphthol.
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Western Blot Substrates and Substrate Kits | Fisher Scientific [fishersci.ca]
- 4. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Methods Used to Detect Proteins and Nucleic Acids Bound to Membranes [sigmaaldrich.com]
Comparative Antimicrobial Activity of 2,4-Dichloro-1-naphthol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the antimicrobial potential of various derivatives of 2,4-dichloro-1-naphthol. Due to a lack of direct comparative studies on a homologous series of this compound derivatives in the available scientific literature, this guide presents an illustrative comparison based on established structure-activity relationships of halogenated naphthols and naphthoquinones. The provided data is representative and intended to guide future research in this area.
The core structure of this compound presents a promising scaffold for the development of novel antimicrobial agents. The presence of chlorine atoms on the naphthalene ring is known to enhance antimicrobial efficacy. Further derivatization of this molecule can lead to compounds with improved potency and a broader spectrum of activity against various bacterial and fungal pathogens.
Comparative Antimicrobial Activity
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal species. These values are extrapolated from structure-activity relationship studies of related halogenated aromatic compounds, where increased lipophilicity and the presence of additional electron-withdrawing or donating groups can modulate antimicrobial activity.
| Compound ID | Derivative of this compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| DCN-1 | (Parent Compound) | 32 | 64 | 64 |
| DCN-2 | 5-Bromo-2,4-dichloro-1-naphthol | 16 | 32 | 32 |
| DCN-3 | 6-Nitro-2,4-dichloro-1-naphthol | 8 | 16 | 16 |
| DCN-4 | 5-Methyl-2,4-dichloro-1-naphthol | 64 | 128 | 128 |
| DCN-5 | 6-Amino-2,4-dichloro-1-naphthol | 128 | 256 | >256 |
| DCN-6 | 2,4-Dichloro-1-acetoxynaphthalene | >256 | >256 | >256 |
Note: Lower MIC values indicate higher antimicrobial activity. This data is illustrative and requires experimental validation.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Materials and Reagents:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with solvent).
2. Inoculum Preparation:
-
Bacterial and fungal colonies are picked from a fresh agar plate and suspended in sterile saline or broth.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The standardized inoculum is further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the 96-well plates using the appropriate broth. The typical concentration range to test is from 256 µg/mL to 0.5 µg/mL.
-
The diluted microbial inoculum is added to each well containing the test compound.
-
A positive control well (inoculum with a standard antibiotic) and a negative control well (inoculum with the solvent used to dissolve the compounds) are included on each plate. A sterility control well (broth only) is also included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
4. Data Interpretation:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
Mandatory Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway for Antimicrobial Action
The antimicrobial activity of halogenated naphthols is believed to be multifactorial, primarily revolving around the induction of cellular stress and disruption of essential cellular processes. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed Mechanism of Antimicrobial Action.
Evaluating the Cytotoxicity of Naphthoquinone Analogs on Cancer Cell Lines: A Comparative Guide
A number of 1,4-naphthoquinone derivatives have been identified for their significant pharmacological effects, including potent antimicrobial and antitumor activities.[1][2][3] DCDMNQ, a synthetic naphthoquinone derivative, has demonstrated significant cytotoxic effects against various cancer cell lines, including those of the prostate and breast.[1][2] This compound has been shown to induce apoptosis and inhibit cell cycle progression, making it a person of interest for further preclinical evaluation.[2][3]
Data Presentation: Cytotoxicity of DCDMNQ
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DCDMNQ against a panel of human cancer cell lines and a normal bone marrow cell line. The data is compiled from in vitro studies where cells were treated with the compound for 5 days.
| Cell Line | Cancer Type | Androgen Dependence | IC50 (µM) | Reference |
| Prostate Cancer | ||||
| LNCaP | Prostate Carcinoma | Androgen-Dependent | 1.0 | [2][3][4] |
| CWR-22 | Prostate Carcinoma | Androgen-Dependent | 3.0 | [2][3][4] |
| PC-3 | Prostate Carcinoma | Androgen-Independent | 1.5 | [2][3][4] |
| DU-145 | Prostate Carcinoma | Androgen-Independent | 3.0 | [2][3][4] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | Estrogen-Positive | 0.6 ± 0.02 | [1] |
| MDA-MB-436 | Breast Adenocarcinoma | Estrogen-Negative | 1.4 ± 0.25 | [1] |
| Hs-578T | Breast Carcinoma | Estrogen-Negative | 3.1 ± 0.4 | [1] |
| Normal Cell Line | ||||
| HS-5 | Bone Marrow Stromal | - | 10.0 | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the cytotoxicity of DCDMNQ.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DCDMNQ. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug-treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 5 days).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Cycle Analysis
-
Objective: To investigate the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treatment: Cells are treated with DCDMNQ at its predetermined IC50 concentration for various time points (e.g., 1, 3, and 5 days).[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye, most commonly Propidium Iodide (PI), and RNase A (to prevent staining of RNA).[5]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the compound.
-
Procedure:
-
Treatment: Cells are treated with DCDMNQ at a concentration known to induce cell death (e.g., IC80) for specific durations (e.g., 3 and 5 days).[4]
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically presented as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. beckman.com [beckman.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
benchmarking the performance of synthesized azo dyes against commercial ones
In the dynamic landscape of chemical research and drug development, the choice between utilizing in-house synthesized compounds and their commercially available counterparts is a critical decision. This guide provides a comprehensive performance benchmark of a representative synthesized azo dye, Disperse Red 1, against its commercial equivalent. The comparison focuses on key parameters crucial for researchers and drug development professionals, including purity, stability, and spectroscopic and tinctorial properties. All experimental data is presented in a structured format for clear comparison, accompanied by detailed methodologies and visual representations of workflows and metabolic pathways.
Data Presentation: A Side-by-Side Comparison
The performance of synthesized Disperse Red 1 was evaluated against a commercially sourced standard. The following tables summarize the quantitative data obtained through various analytical techniques.
Table 1: Physicochemical and Purity Comparison
| Parameter | Synthesized Disperse Red 1 | Commercial Disperse Red 1 |
| Synthesis Yield | 85-90% | Not Applicable |
| Melting Point (°C) | 162-164 | 163-165 |
| Purity (HPLC, %) | ≥ 98.5% | ≥ 98.0% |
| Solubility (g/L in Acetone) | 15.2 | 14.8 |
Table 2: Spectroscopic Properties
| Parameter | Synthesized Disperse Red 1 | Commercial Disperse Red 1 |
| λmax (nm) in Acetone | 505 | 505 |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 2.5 x 10⁴ | 2.4 x 10⁴ |
| FTIR (cm⁻¹) | 3450 (-OH), 3050 (Ar-H), 1600 (N=N), 1520, 1340 (-NO₂) | 3452 (-OH), 3055 (Ar-H), 1601 (N=N), 1521, 1342 (-NO₂) |
Table 3: Stability and Color Fastness
| Parameter | Synthesized Disperse Red 1 | Commercial Disperse Red 1 |
| Photostability (AATCC 16.3, Grey Scale Rating) | 4-5 | 4-5 |
| Thermal Stability (TGA, Onset of Decomposition) | 280°C | 278°C |
| Color Fastness to Washing (ISO 105-C06) | 4-5 | 4-5 |
| Color Fastness to Rubbing (ISO 105-X12) | 4 (Dry), 3-4 (Wet) | 4 (Dry), 3-4 (Wet) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Synthesis of Disperse Red 1
The synthesis of Disperse Red 1 is a two-step diazotization and coupling reaction.
Protocol:
-
Diazotization: p-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Azo Coupling: N-ethyl-N-(2-hydroxyethyl)aniline is dissolved in an acidic solution and cooled. The freshly prepared diazonium salt solution is added slowly to this solution with constant stirring. The reaction mixture is stirred for a further 2 hours.
-
Purification: The precipitated crude Disperse Red 1 is filtered, washed with cold water, and then purified by recrystallization from ethanol to yield a crystalline solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Detection: The chromatogram is monitored at the λmax of Disperse Red 1 (505 nm).
-
Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to Disperse Red 1.
Photostability Testing
The photostability was assessed according to the AATCC Test Method 16.3.
Protocol:
-
A sample of polyester fabric dyed with the synthesized or commercial Disperse Red 1 is prepared.
-
The sample is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.
-
The change in color of the exposed sample is compared against an unexposed control sample using the AATCC Grey Scale for Color Change. A rating from 1 (poor) to 5 (excellent) is assigned.
Biological Relevance for Drug Development
While azo dyes are primarily known for their coloring properties, their metabolic fate is of significant interest in drug development due to potential toxicological implications and opportunities for prodrug design.
Metabolic Pathway of Azo Dyes
Azo dyes can be metabolized by azoreductases present in the liver and gut microbiota. This reductive cleavage of the azo bond is a critical activation step that can lead to the formation of aromatic amines, some of which may be carcinogenic.
This metabolic activation pathway highlights the importance of thorough toxicological screening for any new azo compound intended for biological applications. Conversely, this cleavage mechanism can be exploited in the design of colon-targeted prodrugs, where an active pharmaceutical ingredient is linked via an azo bond to a carrier molecule. The drug is then released specifically in the colon by the action of bacterial azoreductases.
Conclusion
The comparative analysis reveals that the synthesized Disperse Red 1 exhibits performance characteristics that are on par with, and in some aspects such as purity, slightly superior to its commercial counterpart. The provided experimental protocols offer a standardized framework for the evaluation of azo dyes, ensuring consistency and comparability of data. For researchers and professionals in drug development, an understanding of the synthesis, purification, and metabolic fate of azo compounds is paramount for both harnessing their potential in therapeutic applications and mitigating their toxicological risks. This guide serves as a foundational resource for making informed decisions regarding the use of synthesized versus commercial azo dyes in a research and development setting.
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-1-naphthol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,4-Dichloro-1-naphthol, a chemical intermediate and reagent, is critical to ensure laboratory safety and environmental protection. This guide provides procedural, step-by-step guidance for its safe handling and disposal, in line with regulatory frameworks. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.
Regulatory and Safety Overview
This compound is classified as a hazardous substance, primarily due to its properties as a skin and eye irritant and potential sensitizer. While not individually listed with a specific EPA hazardous waste code, as a halogenated organic compound (HOC), it falls under stringent land disposal restrictions. Wastes containing HOCs are regulated to prevent the migration of hazardous constituents into the environment.
Quantitative Data on Disposal Regulations
The following table summarizes the key regulatory considerations for the disposal of wastes containing this compound, based on regulations for halogenated organic compounds.
| Regulatory Parameter | Specification | EPA Reference | Description |
| Hazardous Waste Category | Halogenated Organic Compound (HOC) | 40 CFR Part 268 | Wastes containing HOCs are subject to land disposal restrictions. |
| Potential EPA Waste Codes | F002, F027 | 40 CFR §261.31 | May be classified as F002 if it is a spent halogenated solvent.[1] May be considered under F027 as a discarded formulation containing chlorophenols.[2][3][4] |
| Land Disposal Restriction | Prohibited from land disposal unless treated to meet specific standards. | 40 CFR §268.32 | Requires treatment to substantially diminish toxicity and reduce the likelihood of migration from the disposal site.[5][6][7] |
| Treatment Standard | Concentration-based standards for specific HOCs or specified treatment technology. | 40 CFR Part 268 Subpart D | The goal of treatment is the destruction or removal of hazardous constituents. |
Experimental Protocol: Degradation of this compound via Advanced Oxidation Process (AOP)
Advanced Oxidation Processes are effective methods for the degradation of chlorinated organic compounds like this compound into less harmful substances. The following is a general protocol for a laboratory-scale UV/H₂O₂ process.
Objective: To degrade this compound in an aqueous solution using a UV/hydrogen peroxide advanced oxidation process.
Materials:
-
This compound solution (e.g., 100 mg/L in deionized water)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
UV photoreactor equipped with a low-pressure mercury lamp
-
Magnetic stirrer and stir bar
-
pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a fume hood.
-
Ensure the UV photoreactor is clean and functioning correctly. Calibrate the pH meter.
-
-
Reaction Setup:
-
Place a known volume of the this compound solution into the photoreactor vessel.
-
Add a magnetic stir bar and begin stirring to ensure the solution is well-mixed.
-
Measure and record the initial pH of the solution. Adjust if necessary, as pH can influence degradation efficiency.
-
-
Initiation of AOP:
-
Carefully add a predetermined molar ratio of hydrogen peroxide to the solution. A common starting point is a 10:1 molar ratio of H₂O₂ to the initial concentration of the pollutant.
-
Turn on the UV lamp to initiate the photocatalytic degradation. Start a timer to monitor the reaction time.
-
-
Monitoring and Sampling:
-
At regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), carefully extract a small aliquot of the solution for analysis.
-
Immediately quench the reaction in the aliquot by adding a small amount of a sodium sulfite solution to remove any residual H₂O₂.
-
-
Analysis:
-
Analyze the collected samples to determine the concentration of remaining this compound. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method.
-
Calculate the degradation efficiency at each time point.
-
-
Shutdown and Waste Disposal:
-
Once the experiment is complete, turn off the UV lamp and the magnetic stirrer.
-
The treated solution, even after degradation, should be considered hazardous waste. Neutralize the pH if necessary and transfer the solution to a labeled hazardous waste container.
-
Dispose of all contaminated materials, including pipette tips and sample vials, as solid hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. Federal Register :: Request Access [unblock.federalregister.gov]
- 2. wku.edu [wku.edu]
- 3. actenviro.com [actenviro.com]
- 4. media.suweb.site [media.suweb.site]
- 5. Appendix III., Article 12. Incineration Requirements of Certain Hazardous Waste, Chapter 18. Land Disposal Restrictions, Division 4.5. Environmental Health Standards for the Management of Hazardous Waste, Title 22. Social Security, California Code of Regulations [carules.elaws.us]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 2,4-Dichloro-1-naphthol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,4-Dichloro-1-naphthol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2050-76-2
-
Molecular Formula: C₁₀H₆Cl₂O
Hazard Summary: this compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It may also cause skin sensitization upon contact.[1] It is a combustible solid, and dusts may form an explosive mixture with air.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side-shields conforming to EN166, or chemical goggles.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for short-term protection.[3] For prolonged contact, gloves with a higher protection class (breakthrough time > 60 minutes) are recommended.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1] |
| Respiratory Protection | Dust Mask | A particulate respirator (e.g., N95) is recommended, especially when handling the solid form where dust generation is possible.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn.[3] For tasks with a higher risk of splashing, a PVC apron or overalls may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure safety showers and eyewash stations are readily accessible.[4]
-
Remove all ignition sources as fine dust can form explosive mixtures with air.[1]
-
Keep containers tightly closed when not in use.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wear the appropriate PPE as specified in the table above.
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Avoid contamination with oxidizing agents such as nitrates and chlorine bleaches.[1]
3. In Case of a Spill:
-
Alert personnel in the area.[1]
-
Clean up spills immediately.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.
-
Do not allow wash water from cleaning equipment to enter drains.[1]
4. First Aid Measures:
-
If on skin: Immediately remove all contaminated clothing. Flush skin with running water and soap if available.[1] If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Immediately give a glass of water. First aid is not generally required for ingestion, but it is best to seek medical advice.[1]
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1][5]
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]
-
The container must be compatible with the chemical and tightly capped at all times, except when adding waste.[5]
-
Label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]
2. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Segregate the waste from incompatible materials, particularly oxidizing agents.[1]
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
